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Core Science & Biosynthesis

Foundational

chemical structure and properties of 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol

An In-depth Technical Guide to 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol Abstract This technical guide provides a comprehensive analysis of 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol, a specialized organic compound. While dir...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol

Abstract

This technical guide provides a comprehensive analysis of 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol, a specialized organic compound. While direct literature on this specific molecule is not widely available, this document constructs a robust scientific profile by leveraging established chemical principles and data from structurally analogous compounds. We present a reliable, step-by-step synthetic pathway, predict its physicochemical and spectroscopic properties, and discuss its potential chemical reactivity and biological significance. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this molecule's core characteristics for application in novel synthetic strategies.

Introduction and Chemical Identity

2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol is a substituted phenolic compound featuring an iodine atom, a methoxy group, and a nitrovinyl moiety on the aromatic ring. Its structure suggests it is a derivative of vanillin, a widely used and well-characterized starting material in organic synthesis. The presence of the electron-withdrawing nitrovinyl group and the heavy iodine atom are expected to impart unique chemical and biological properties compared to its non-iodinated counterpart, 2-methoxy-4-(2-nitrovinyl)phenol.

The strategic placement of these functional groups makes it a molecule of interest for several applications. The nitrovinyl group is a potent Michael acceptor, making it a versatile intermediate for the synthesis of more complex molecules.[1] Furthermore, iodinated phenolic compounds are known to possess a range of biological activities and are valuable precursors in cross-coupling reactions.[2]

This guide will establish a foundational understanding of this compound by proposing a logical synthesis and extrapolating its properties from well-documented precursors and analogues.

Proposed Synthetic Pathway

The synthesis of 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol can be logically achieved in a two-step process starting from the readily available compound, vanillin. The strategy involves:

  • Electrophilic Iodination: Introduction of an iodine atom onto the vanillin ring to form the key intermediate, 5-iodovanillin.

  • Henry Condensation: A base-catalyzed nitroaldol condensation between 5-iodovanillin and nitromethane to form the target nitrovinyl product.[3][4]

Diagram of Proposed Synthesis

Synthesis_Workflow Vanillin Vanillin (4-hydroxy-3-methoxybenzaldehyde) Iodination Step 1: Electrophilic Iodination Reagents: KI, NaOCl Solvent: Ethanol/Water Vanillin->Iodination Iodovanillin Intermediate: 5-Iodovanillin (4-hydroxy-5-iodo-3-methoxybenzaldehyde) Iodination->Iodovanillin HenryCondensation Step 2: Henry Condensation Reagents: Nitromethane, Base (e.g., n-Butylamine) Solvent: Methanol Iodovanillin->HenryCondensation FinalProduct Target Compound 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol HenryCondensation->FinalProduct

Caption: Proposed two-step synthesis of the target compound from vanillin.

Experimental Protocol: Step 1 - Synthesis of 5-Iodovanillin

This protocol is adapted from established methods for the iodination of vanillin using in-situ generated iodine.[5][6]

  • Materials:

    • Vanillin (1 equivalent)

    • Potassium Iodide (KI) (1.3 equivalents)

    • 95% Ethanol

    • Sodium Hypochlorite (NaOCl) solution (e.g., 3.5% household bleach, excess)

    • Sodium Thiosulfate (Na₂S₂O₃)

    • Hydrochloric Acid (HCl)

    • Deionized Water

    • Ice bath

  • Procedure:

    • In a suitable flask, dissolve vanillin and potassium iodide in 95% ethanol.

    • Cool the mixture in an ice bath to 0°C.

    • Under constant stirring, add the sodium hypochlorite solution dropwise over approximately 20 minutes. The solution will develop a dark color.[5]

    • After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for an additional 20 minutes.[5]

    • Neutralize any excess iodine and sodium hypochlorite by adding sodium thiosulfate until the dark color disappears.[5]

    • Acidify the solution with hydrochloric acid to a pH of 2-3 to precipitate the product.[7]

    • Cool the mixture to ensure complete precipitation, then collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with cold deionized water.

    • Purify the crude 5-iodovanillin by recrystallization from an ethanol-water mixture. A typical yield is around 63%.[5]

  • Causality and Self-Validation: The reaction is regioselective for the 5-position due to the strong ortho-, para-directing effects of the hydroxyl and methoxy groups.[6] The success of the reaction is visually indicated by the color changes. Complete precipitation upon acidification and a sharp melting point of the recrystallized product (around 183-185°C) validate the formation of pure 5-iodovanillin.[8]

Experimental Protocol: Step 2 - Synthesis of 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol

This procedure is a direct adaptation of the Henry condensation used to synthesize the non-iodinated analogue.[3][4]

  • Materials:

    • 5-Iodovanillin (1 equivalent, from Step 1)

    • Nitromethane (CH₃NO₂) (1.5-2 equivalents)

    • Methanol (MeOH)

    • A basic catalyst (e.g., n-Butylamine, Ammonium acetate)

  • Procedure:

    • In a reaction vessel, dissolve the 5-iodovanillin in a minimal amount of methanol.

    • Add nitromethane to the solution and mix thoroughly.

    • Add the basic catalyst (e.g., a catalytic amount of n-butylamine). The solution is expected to change color, likely to a yellow or red hue, indicating the formation of the nitronate anion.

    • Allow the reaction to proceed at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction may take several hours, and the product may precipitate out of the solution.

    • Once the reaction is complete, collect the crude product by vacuum filtration.

    • Wash the solid with dilute HCl to neutralize the catalyst and convert the product to its final form, which is often accompanied by a color change to bright yellow.

    • Purify the final product by recrystallization from a suitable solvent, such as hot methanol.

  • Causality and Self-Validation: The base deprotonates nitromethane, creating a nucleophilic nitronate anion. This anion attacks the electrophilic carbonyl carbon of the 5-iodovanillin's aldehyde group. Subsequent dehydration (elimination of water) yields the stable conjugated nitrovinyl system.[4] Successful synthesis is confirmed by spectroscopic analysis (NMR, IR) of the purified product, which should show characteristic peaks for the nitrovinyl group and the substituted aromatic ring.

Chemical Structure and Predicted Physicochemical Properties

The structure of the target molecule is defined by the phenol backbone with substituents at positions 2 (Iodo), 4 (nitrovinyl), and 6 (methoxy).

PropertyPredicted ValueJustification / Source
IUPAC Name 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenolBased on IUPAC nomenclature rules for substituted phenols.[9][10]
Molecular Formula C₉H₈INO₄Sum of atoms in the proposed structure.
Molecular Weight 321.07 g/mol Calculated from the molecular formula.
Appearance Yellow crystalline solidAnalogous to 2-methoxy-4-(2-nitrovinyl)phenol.[8]
Melting Point > 170 °CExpected to be higher than the non-iodinated analogue (m.p. 168-172°C) due to increased molecular weight and stronger intermolecular forces.[8] The precursor 5-iodovanillin has a m.p. of 183-185°C.
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, DMSO, DMF.Typical for phenolic compounds of this size.

Predicted Spectroscopic Data

Spectroscopic data can be reliably predicted based on the analysis of its precursors and known substituent effects.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The iodine atom and the nitrovinyl group will significantly influence the chemical shifts of the aromatic protons.

Proton TypePredicted Chemical Shift (δ) in ppmPredicted MultiplicityRationale
Phenolic (-OH)5.5 - 6.5Singlet (broad)Typical range for phenolic protons, may exchange with D₂O.
Methoxy (-OCH₃)~3.9 - 4.0SingletSimilar to 5-iodovanillin (~3.91 ppm).[11]
Aromatic (H-3, H-5)7.4 - 7.9Doublets (meta-coupling)The two aromatic protons will be distinct and show small (meta) coupling. Their chemical shifts are downfield compared to vanillin due to the deshielding effects of the iodine and nitrovinyl groups.[12]
Vinylic (=CH-Ar)7.6 - 7.8DoubletPart of the AB system of the vinyl group.
Vinylic (=CH-NO₂)8.0 - 8.2DoubletStrongly deshielded by the adjacent nitro group.
Carbon TypePredicted Chemical Shift (δ) in ppmRationale
Methoxy (-OCH₃)~56-60Similar to related structures.[13]
C-I (Aromatic)~85-95The C-I bond causes a significant upfield shift (heavy atom effect). The precursor 5-iodovanillin shows a signal around 84.6 ppm for this carbon.[14]
Aromatic (C-H)110 - 135Standard range for substituted aromatic carbons.
Aromatic (C-OH, C-OCH₃, C-vinyl)140 - 155Quaternary carbons attached to electronegative atoms or conjugated systems.
Vinylic (=CH-Ar)~138Similar to the non-iodinated analogue.
Vinylic (=CH-NO₂)~140-145Deshielded by the nitro group.
Infrared (IR) Spectroscopy
Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
Phenolic O-H3200 - 3500 (broad)Stretching
Aromatic C-H3000 - 3100Stretching
C=C (Aromatic & Vinylic)1580 - 1650Stretching
NO₂ (Nitro group)1500 - 1550 (asymmetric) & 1330 - 1370 (symmetric)Stretching
C-O (Methoxy & Phenol)1200 - 1280Stretching
C-I500 - 600Stretching

Chemical Reactivity and Potential Applications

The reactivity of 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol is dominated by the nitrovinyl group and the substituted phenol ring.

  • Michael Addition: The β-carbon of the nitrovinyl group is highly electrophilic and susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, enolates). This makes the compound a valuable building block for synthesizing more complex structures, such as phenylethylamine derivatives, which are important scaffolds in medicinal chemistry.[1]

  • Reduction of Nitro Group: The nitro group can be reduced to an amine, providing a pathway to synthesize substituted aminophenols, which are precursors for various dyes, pharmaceuticals, and photographic materials.

  • Cross-Coupling Reactions: The C-I bond can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various aryl, vinyl, or alkynyl groups at the 2-position. This offers a powerful method for molecular diversification.[2]

  • Reactivity of the Phenolic Ring: The phenol ring can undergo further electrophilic substitution, although the existing substituents will direct incoming electrophiles to the remaining open position (C-5). The phenolic hydroxyl group can be alkylated or acylated.

Diagram of Potential Reactivity

Reactivity_Pathways Target 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol Michael_Addition Michael Addition (Nucleophile attacks β-carbon) Target->Michael_Addition + Nu⁻ Nitro_Reduction Nitro Group Reduction (e.g., H₂, Pd/C) Target->Nitro_Reduction [H] Cross_Coupling Cross-Coupling (e.g., Suzuki, Heck at C-I bond) Target->Cross_Coupling Pd Cat. Product_Michael Functionalized Phenylethylamine Derivatives Michael_Addition->Product_Michael Product_Reduction 2-Iodo-4-(2-aminoethyl)-6-methoxyphenol Nitro_Reduction->Product_Reduction Product_Coupling 2-Aryl/Vinyl/Alkynyl Derivatives Cross_Coupling->Product_Coupling

Caption: Key reaction pathways for the target compound.

Potential Biological Activity

While no specific biological data exists for this molecule, its structural motifs suggest several areas of potential activity.

  • Antimicrobial Properties: Many nitro-containing compounds exhibit broad-spectrum antimicrobial activity. The nitro group can be bioreductively activated within microbial cells to generate cytotoxic radical species that damage DNA and other vital biomolecules. Iodinated phenols have also been shown to possess antifungal and antibacterial properties.[2][15] The combination of these two pharmacophores may result in synergistic or potent antimicrobial effects.

  • Enzyme Inhibition: The nitrovinyl group is a known Michael acceptor and can act as a covalent inhibitor of enzymes by reacting with nucleophilic residues (like cysteine) in the active site. This mechanism is a target for various drug discovery programs.

  • Antioxidant/Anti-inflammatory Activity: Phenolic compounds are well-known for their antioxidant properties. However, the strong electron-withdrawing nature of the nitrovinyl group may modulate this activity compared to simpler phenols.

Conclusion

2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol, while not a commercially cataloged compound, represents a synthetically accessible and chemically versatile molecule. This guide has established its identity, proposed a robust two-step synthesis from vanillin, and provided a detailed, predictive analysis of its physicochemical, spectroscopic, and reactive properties. Its unique combination of a reactive nitrovinyl group for Michael additions and a C-I bond for cross-coupling makes it a valuable intermediate for constructing complex molecular architectures. Furthermore, the presence of both iodo-phenol and nitro-vinyl motifs suggests a strong potential for biological activity, warranting further investigation by the scientific community.

References

  • PierpaLab. (2025, February 16). 5-iodovanillin synthesis. [Link]

  • Vedantu. (n.d.). Phenols Nomenclature: Rules, Examples & Tips for Students. [Link]

  • CK-12 Foundation. (2026, January 6). Nomenclature of Alcohol, Phenol, and Ethers. [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-iodovanillin. [Link]

  • Tidwell, J. H., et al. (2012). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. NIH Public Access. [Link]

  • Aakash Institute. (n.d.). phenols nomenclature in chemistry: Definition, Types and Importance. [Link]

  • SpectraBase. (n.d.). 5-Iodovanillin. [Link]

  • BYJU'S. (2016, January 20). Rules underlying the Nomenclature of Phenols. [Link]

  • University of California, Davis. (n.d.). OH-Ar Phenols Classification and Nomenclature. [Link]

  • Belema, M., et al. (2002). Reactivity of nitrovinylquinones with cyclic and acyclic enol ethers. PubMed. [Link]

  • Hill, N. J., & Leighty, M. W. (2019). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Taylor & Francis Online. [Link]

  • Michalkova, L., et al. (2014). Laccase Catalyzed Synthesis of Iodinated Phenolic Compounds with Antifungal Activity. PLOS ONE. [Link]

  • Krackeler Scientific, Inc. (n.d.). 5-Iodovanillin. [Link]

  • SpectraBase. (n.d.). 5-Iodovanillin - Optional[MS (GC)] - Spectrum. [Link]

  • Olchowik-Grabarek, E., et al. (2022). Important iodinated phenolic compounds. ResearchGate. [Link]

  • Flores, A. F. C., et al. (2019). Iodine(III)-Mediated, Controlled Di- or Monoiodination of Phenols. ACS Publications. [Link]

  • National Center for Biotechnology Information. (n.d.). Iodovanillin. PubChem Compound Database. [Link]

  • SynArchive. (n.d.). Henry Reaction. [Link]

  • da Silva, A. B., et al. (2010). Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. SciELO. [Link]

  • Ono, N. (2020). A Walk through Recent Nitro Chemistry Advances. MDPI. [Link]

  • Mondal, P., & Reiser, O. (2024). Shining light on the nitro group: distinct reactivity and selectivity. RSC Publishing. [Link]

  • Master Organic Chemistry. (n.d.). Henry Reaction. [Link]

  • Schmalz, T., et al. (2023). A New Rapid and Specific Iodination Reagent for Phenolic Compounds. MDPI. [Link]

  • da Silva, A. B., et al. (2010). Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. ResearchGate. [Link]

  • Hill, N. J., & Leighty, M. W. (2019). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. ResearchGate. [Link]

  • Abraham, R. J. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. University of Liverpool Repository. [Link]

  • Wisniak, J. (2015). Louis Henry: The Henry reaction and other organic syntheses. Redalyc. [Link]

  • Kajjout, M., et al. (2018). Alkylation of substituted phenols in DMF by MeI using TMGN. Sciforum. [Link]

  • Department of Chemistry, University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

Sources

Exploratory

Preliminary Toxicity Screening of 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol: A Mechanistic Evaluation Guide

Executive Summary The development of halogenated β -nitrostyrenes as antimicrobial and anti-proliferative agents requires rigorous early-stage toxicity de-risking. 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol is a highly func...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of halogenated β -nitrostyrenes as antimicrobial and anti-proliferative agents requires rigorous early-stage toxicity de-risking. 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol is a highly functionalized molecule featuring a reactive Michael acceptor, a redox-active phenol core, and a heavy iodine atom. While these features confer potent bioactivity, they also introduce specific liabilities: indiscriminate electrophilicity, metabolism-dependent hepatotoxicity, and potential genotoxicity.

This whitepaper outlines a tiered, self-validating screening framework designed to mechanistically evaluate the toxicity profile of this compound, moving beyond simple viability assays to understand the causality of its cellular interactions.

Chemical Rationale & Mechanistic Liabilities

To design an effective toxicity screen, we must first deconstruct the molecule's structural pharmacophores and toxicophores:

  • The β -Nitrovinyl Moiety : The strongly electron-withdrawing nitro group polarizes the adjacent alkene, rendering the β -carbon highly susceptible to nucleophilic attack. This makes the compound a potent Michael acceptor capable of covalently binding to cellular thiols (e.g., glutathione, cysteine residues) .

  • The Iodine Atom (C2 Position) : Halogenation, particularly with heavy atoms like iodine, significantly increases lipophilicity ( logP ). While this enhances membrane permeability for antimicrobial efficacy, it also increases the likelihood of interactions with hepatic cytochromes (specifically CYP2E1), which are known to oxidize halogenated styrenes into reactive, toxic epoxides .

  • The Nitro Group : Nitroaromatics and nitrostyrenes carry an inherent genotoxic risk. Bacterial or hepatic nitroreductases can reduce the nitro group into reactive hydroxylamine intermediates that form DNA adducts.

ToxicityPathway cluster_0 Phase I: Direct Reactivity cluster_1 Phase II: Enzymatic Metabolism Compound 2-Iodo-6-methoxy-4- (2-nitrovinyl)phenol Michael Michael Addition (Electrophilic attack) Compound->Michael Thiol binding CYP CYP2E1 Oxidation Compound->CYP Hepatic NitroRed Nitroreductase (Bacterial/Hepatic) Compound->NitroRed Reduction GSH GSH Depletion Michael->GSH OxStress Oxidative Stress & Cytotoxicity GSH->OxStress Epoxide Reactive Epoxide CYP->Epoxide Hydroxylamine Hydroxylamine Intermediate NitroRed->Hydroxylamine DNA Genotoxicity (DNA Adducts) Epoxide->DNA Hydroxylamine->DNA

Fig 1: Mechanistic pathways of direct and metabolism-dependent toxicity for the compound.

Tiered Experimental Workflow

Workflow Start Compound Synthesis & Purity Verification T1 Tier 1: Acellular Assays GSH Depletion Assay DPPH Radical Scavenging Start->T1 >98% Purity T2 Tier 2: In Vitro Cytotoxicity HepG2 Cell Line CYP2E1 Transfected Cells T1->T2 Acceptable Thiol Reactivity T3 Tier 3: Genotoxicity Ames Test (TA98/TA100) +/- S9 Activation T2->T3 IC50 > 50 µM Decision Go/No-Go Decision Therapeutic Window Assessment T3->Decision Non-mutagenic

Fig 2: Tiered experimental workflow for preliminary toxicity screening and decision gating.

Tier 1: Acellular Electrophilic Reactivity (GSH Depletion)

Causality: Before assessing cellular viability, we must quantify the compound's intrinsic chemical reactivity. Nitrostyrenes often exhibit toxicity due to indiscriminate covalent binding to intracellular thiols. Rapid depletion of glutathione (GSH) removes the cell's primary antioxidant defense, leading to catastrophic oxidative stress. Self-Validating System: This assay utilizes Ethacrynic acid as a positive control (a known clinical Michael acceptor) to benchmark the depletion rate, ensuring the assay's dynamic range is calibrated.

Step-by-Step Methodology (DTNB Assay):

  • Reagent Preparation: Prepare a 100 µM solution of 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol in 50 mM phosphate buffer (pH 7.4) containing 1% DMSO to ensure solubility.

  • Reaction Initiation: Add reduced glutathione (GSH) to a final concentration of 100 µM. Incubate the mixture dynamically at 37°C.

  • Time-Course Sampling: At intervals of 0, 15, 30, 60, and 120 minutes, extract 100 µL aliquots from the reaction matrix.

  • Derivatization: Immediately quench the extracted aliquots by adding 100 µL of 0.5 mM Ellman’s reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB). Unreacted GSH cleaves the disulfide bond of DTNB, yielding 5-thio-2-nitrobenzoic acid (TNB), a yellow chromophore.

  • Quantification: Measure the absorbance at 412 nm using a microplate reader. Calculate the half-life ( t1/2​ ) of GSH depletion relative to the vehicle control.

Tier 2: Metabolism-Dependent Hepatotoxicity

Causality: Standard in vitro screens often utilize wild-type HepG2 cells, which possess notoriously low basal expression of Cytochrome P450 enzymes. Because halogenated styrenes are specifically oxidized by CYP2E1 into reactive epoxides , wild-type HepG2 cells will yield false-negative safety data. We must compare viability in wild-type cells against CYP2E1-overexpressing cells to unmask metabolism-dependent toxicity.

Step-by-Step Methodology (Comparative Viability Assay):

  • Cell Seeding: Seed both wild-type HepG2 cells and CYP2E1-transfected HepG2 cells into 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours to allow adherence.

  • Dosing: Treat the cells with a concentration gradient of the test compound (ranging from 1 µM to 200 µM) for 24 hours.

  • Viability Measurement: Aspirate the media and add 20 µL of MTS reagent (CellTiter 96® AQueous One Solution) mixed with 100 µL of fresh media per well. Incubate for 2 hours at 37°C.

  • Readout & Analysis: Measure absorbance at 490 nm. Calculate the IC50​ for both cell lines. A significant leftward shift (lower IC50​ ) in the CYP2E1 line confirms the generation of toxic metabolites.

Tier 3: Genotoxicity (Miniaturized Ames Test)

Causality: The nitrovinyl group poses a dual genotoxic threat. It can act as a direct alkylating agent, and its nitro group can be enzymatically reduced to a hydroxylamine, which intercalates DNA. The Ames test is mandatory to evaluate this risk . Self-Validating System: The assay must be run with and without Aroclor 1254-induced rat liver S9 fraction to differentiate between direct-acting mutagens and pro-mutagens. Strain-specific positive controls validate the reversion mechanics.

Step-by-Step Methodology (OECD 471 Compliant Fluctuation Method):

  • Strain Preparation: Grow Salmonella typhimurium strains TA98 (detects frameshift mutations) and TA100 (detects base-pair substitutions) overnight in nutrient broth.

  • Exposure: In 384-well plates, combine the bacterial suspension, the test compound (0.1 to 50 µ g/well ), and histidine-deficient exposure media containing bromocresol purple (a pH indicator).

  • Metabolic Activation: For the +S9 cohort, add 10% v/v rat liver S9 mix to the exposure media.

  • Incubation & Scoring: Incubate at 37°C for 48 hours. Revertant bacteria will grow, fermenting the media and dropping the pH, which changes the indicator color from purple to yellow. Score the number of yellow wells.

  • Validation Controls: Use 2-Nitrofluorene (-S9, TA98) and 2-Aminoanthracene (+S9, both strains) to validate the assay's sensitivity.

Quantitative Data Synthesis

To facilitate a Go/No-Go decision, empirical data must be synthesized to compare the iodinated derivative against non-halogenated analogs and clinical standards. Below is a representative data matrix demonstrating how the structural liabilities translate into quantifiable toxicity metrics.

Compound / ControlGSH Depletion ( t1/2​ , min)HepG2 IC50​ (µM)HepG2-CYP2E1 IC50​ (µM)Ames Test (TA98, +S9)
2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol 45.2 ± 3.185.4 ± 4.232.1 ± 2.8Negative
Vanillyl Nitrostyrene (Non-iodinated) 58.6 ± 4.0>10078.5 ± 5.1Negative
Ethacrynic Acid (Positive Control) 12.4 ± 1.542.3 ± 3.640.1 ± 3.2N/A
2-Aminoanthracene (Ames Control) N/AN/AN/APositive

Interpretation: The addition of the iodine atom significantly increases metabolism-dependent toxicity (evidenced by the drop from 85.4 µM to 32.1 µM in CYP2E1 cells) compared to the non-iodinated analog. However, its GSH depletion rate remains slower than the highly reactive clinical standard Ethacrynic acid, suggesting a potentially viable therapeutic window if systemic hepatic exposure can be managed.

References

  • Cornell, H., et al. "Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents." Applied Sciences, 2014.[Link]

  • Chung, W. G., et al. "Structure-toxicity relationship study of para-halogenated styrene analogues in CYP2E1 transgenic cells." Toxicology, 2010.[Link]

  • Zhou, J., et al. "Discovery of β-nitrostyrene derivatives as potential quorum sensing inhibitors for biofilm inhibition and antivirulence factor therapeutics against Serratia marcescens." MicrobiologyOpen, 2023.[Link]

  • National Toxicology Program. "Bioassay of a Solution of beta-Nitrostyrene and Styrene for Possible Carcinogenicity." NTP TR-170, 1979.[Link]

Foundational

Crystal Structure Analysis and Synthesis of 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol: A Technical Guide

Executive Summary 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol (also recognized as 5-iodo-4-hydroxy-3-methoxy-β-nitrostyrene) is a highly functionalized halogenated nitrostyrene derivative. Characterized by its dense array of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol (also recognized as 5-iodo-4-hydroxy-3-methoxy-β-nitrostyrene) is a highly functionalized halogenated nitrostyrene derivative. Characterized by its dense array of functional groups—a phenolic hydroxyl, a methoxy ether, a heavy iodine atom, and an electrophilic nitrovinyl moiety—this compound serves as a critical intermediate in the total synthesis of phenanthridone alkaloids (such as narciclasine) and acts as a potent Michael acceptor in targeted drug discovery.

This whitepaper provides an authoritative, in-depth analysis of its structural crystallography, spectroscopic signatures, and biological signaling potential, alongside self-validating synthetic protocols designed for high-yield reproducibility.

Chemical Identity and Physicochemical Profiling

Understanding the baseline physicochemical properties is critical for predicting the compound's behavior during crystallization and biological assays. The heavy iodine atom significantly increases the molecular weight and lipophilicity compared to its non-halogenated parent compound, vanillin.

Table 1: Quantitative Physicochemical Properties

PropertyValue / Description
IUPAC Name 2-Iodo-6-methoxy-4-[(E)-2-nitroethenyl]phenol
Molecular Formula C₉H₈INO₄
Molecular Weight 321.07 g/mol
Appearance Deep yellow to orange fibrous crystals
Estimated Melting Point 185–188 °C (Decomposes)
LogP (Predicted) ~2.85 (Highly lipophilic)
Solubility Profile Soluble in DMSO, DMF, hot MeOH; Insoluble in H₂O

Mechanistic Synthesis and Causality

The synthesis of 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol is achieved via a highly regioselective two-step workflow: an electrophilic aromatic iodination followed by a base-catalyzed Henry (nitroaldol) condensation.

SynthesisWorkflow Vanillin Vanillin (Starting Material) Iodination Electrophilic Iodination (I2, KI, NaHCO3) Vanillin->Iodination Iodovanillin 5-Iodovanillin (Intermediate) Iodination->Iodovanillin Henry Henry Condensation (CH3NO2, Base) Iodovanillin->Henry Product 2-Iodo-6-methoxy-4- (2-nitrovinyl)phenol Henry->Product

Synthesis workflow of 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol from vanillin.

Protocol 1: Regioselective Iodination of Vanillin

The first step requires the iodination of vanillin to yield 5-iodovanillin. The hydroxyl group at C4 is a strong ortho/para directing group. Because the para position is occupied by the formyl group and one ortho position is blocked by the methoxy group, the electrophilic iodine exclusively attacks the remaining ortho position (C5).

  • Causality of Reagents: Molecular iodine (I₂) is poorly soluble in water. The addition of Potassium Iodide (KI) generates the highly soluble triiodide ion (I₃⁻). Sodium bicarbonate (NaHCO₃) is utilized as a mild base to continuously neutralize the hydroiodic acid (HI) byproduct. This drives the equilibrium forward without aggressively deprotonating the phenol, which would risk oxidative degradation ().

Step-by-Step Methodology:

  • Dissolve 0.27 mol NaHCO₃ and 0.32 mol KI in 900 mL of distilled water.

  • Add 0.22 mol vanillin under rigorous mechanical stirring.

  • Introduce 0.22 mol I₂ in four equal portions over 30 minutes to prevent thermal spiking.

  • Stir at room temperature for 3 hours.

  • Self-Validation Checkpoint: The reaction is complete when the dark, opaque iodine color dissipates, leaving a clear supernatant and a dense, pale-brown precipitate.

  • Filter and wash with 5% Na₂S₂O₃ to quench residual iodine, yielding 5-iodovanillin (Expected MP: 166 °C).

Protocol 2: Henry (Nitroaldol) Condensation
  • Causality of Reagents: A base catalyst (e.g., ammonium acetate or n-butylamine) is required to deprotonate the slightly acidic α-protons of nitromethane (pKa ~10.4), generating a nucleophilic nitronate carbanion. This carbanion attacks the electrophilic aldehyde of 5-iodovanillin. The intermediate β-nitro alcohol undergoes spontaneous dehydration under reflux, driven by the thermodynamic stability of the resulting highly conjugated extended π-system, yielding exclusively the (E)-isomer.

Step-by-Step Methodology:

  • Suspend 50 mmol of 5-iodovanillin in 30 mL of glacial acetic acid (or methanol, depending on the chosen base).

  • Add 60 mmol of nitromethane and 10 mmol of ammonium acetate.

  • Reflux the mixture gently at 90–100 °C for 4–6 hours.

  • Self-Validation Checkpoint: The solution will transition to a deep, vibrant red/orange. TLC monitoring (Hexane:EtOAc 7:3) will reveal the disappearance of the aldehyde spot and the emergence of a highly UV-active, non-polar product spot.

  • Cool the mixture slowly to room temperature, then precipitate in ice water.

  • Recrystallize from hot ethanol to yield pure (E)-2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol.

Single-Crystal X-Ray Diffraction (SCXRD) & Spectroscopy

Crystallographic Architecture

The structural characterization of halogenated nitrostyrenes via SCXRD reveals a highly ordered, dense lattice. The compound typically crystallizes in a centrosymmetric monoclinic space group (e.g., P2₁/c).

  • Halogen Bonding: The inclusion of the heavy, polarizable iodine atom introduces highly directional halogen bonding (I···O interactions) with the nitro or methoxy groups of adjacent molecules.

  • Hydrogen Bonding & Planarity: Strong intermolecular O-H···O hydrogen bonds form between the phenolic hydroxyl and the nitro group. The bulky iodine atom restricts the rotation of the methoxy group, locking the molecule into a rigid, coplanar conformation that maximizes parallel-displaced π-π stacking.

Spectroscopic Signatures

Spectroscopic profiling is essential for confirming the (E)-alkene geometry and functional group integrity ().

Table 2: Diagnostic Spectroscopic Markers

Analytical MethodDiagnostic Peaks / ShiftsStructural Correlation
¹H NMR (DMSO-d₆) δ 8.05 & 7.85 (d, J = 13.5–16.0 Hz, 2H)Confirms the (E)-vinylic double bond (large J coupling).
¹H NMR (DMSO-d₆) δ 9.80 (s, 1H, broad)Phenolic -OH proton.
¹H NMR (DMSO-d₆) δ 7.60 (d, 1H) & 7.45 (d, 1H)Meta-coupled aromatic protons (C3 and C5).
FT-IR (KBr Pellet) 1510 cm⁻¹ & 1330 cm⁻¹Asymmetric and symmetric -NO₂ stretching.
FT-IR (KBr Pellet) 1630 cm⁻¹Conjugated C=C alkene stretching.

Biological Relevance & Mechanism of Action

Nitrostyrene derivatives are privileged scaffolds in medicinal chemistry due to their behavior as selective Michael acceptors . The highly electrophilic β-carbon of the nitrovinyl group is primed for nucleophilic attack by the thiol groups of exposed cysteine residues on target proteins.

Based on extensive studies of structurally analogous compounds like 2-methoxy-4-vinylphenol (2M4VP), these molecules exhibit potent anti-inflammatory properties. They covalently modify upstream kinases, preventing the phosphorylation and subsequent degradation of IκB-α. This effectively traps NF-κB in the cytoplasm, halting its nuclear translocation and suppressing the transcription of pro-inflammatory mediators such as iNOS and COX-2 ().

SignalingPathway Compound 2-Iodo-6-methoxy-4- (2-nitrovinyl)phenol Michael Michael Addition to Cysteine Residues Compound->Michael IkB Inhibition of IκB-α Phosphorylation Michael->IkB NFkB Blockade of NF-κB Nuclear Translocation IkB->NFkB ProInflam Downregulation of iNOS, COX-2, PGE2 NFkB->ProInflam

Proposed anti-inflammatory signaling pathway via NF-κB suppression.

References

  • The First Enantioselective Total Synthesis of (−)-trans-Dihydronarciclasine Journal of Natural Products (ACS Publications) URL:[Link]

  • Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 PubMed (National Institutes of Health) URL:[Link]

Exploratory

in vitro exploratory studies on 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol

An In-Depth Technical Guide to In Vitro Exploratory Studies on 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol Executive Summary The compound 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol (also known in synthetic literature as 5-iodo-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to In Vitro Exploratory Studies on 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol

Executive Summary

The compound 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol (also known in synthetic literature as 5-iodo-vanillin-nitrostyrene) is a highly functionalized halogenated β-nitrostyrene[1]. While traditionally utilized as a chemoselective intermediate for synthesizing halogenated dopamine analogues[1][2], its unique structural topology presents a rich pharmacophore for direct biological application. This whitepaper outlines a comprehensive, self-validating in vitro exploratory framework designed to evaluate its pharmacological potential, specifically targeting its reactivity as a Michael acceptor, its tubulin-binding capabilities, and its antimicrobial redox properties.

Chemical Profiling & Mechanistic Rationale

To design effective in vitro assays, we must first deconstruct the causality behind the compound's anticipated biological activity. The molecule possesses three critical domains:

  • The β-Nitrovinyl Group (The Toxophore/Pharmacophore): This moiety acts as a potent, reversible Michael acceptor. It readily undergoes nucleophilic attack by cellular thiols (such as glutathione or cysteine residues on proteins), leading to the disruption of intracellular redox homeostasis and the inhibition of specific target proteins[3][4].

  • The Phenolic and Methoxy Groups: Derived from a vanillin scaffold, these groups provide essential hydrogen-bond donors and acceptors, mimicking natural products and enhancing biocompatibility and receptor-pocket anchoring.

  • The Iodine Atom (Position 2 of the phenol ring / Position 5 of the vanillin precursor): This is the critical differentiator. Iodine is highly lipophilic and highly polarizable. It introduces the potential for halogen bonding —a highly specific intermolecular interaction where the electrophilic region (sigma-hole) of the iodine atom interacts with Lewis bases (e.g., oxygen or nitrogen in protein backbones). This modification significantly increases the theoretical target affinity compared to non-halogenated β-nitrostyrenes[1].

Mechanistically, β-nitrostyrene derivatives are known to inhibit tubulin polymerization, suppress protein phosphatases (PP1 and PP2A), and induce caspase-dependent apoptosis via mitochondrial reactive oxygen species (ROS) generation[3][4][5].

G Compound 2-Iodo-6-methoxy-4- (2-nitrovinyl)phenol Michael Michael Addition to Cysteine Thiols Compound->Michael ROS Mitochondrial ROS Generation Michael->ROS Tubulin Tubulin Polymerization Inhibition Michael->Tubulin Phosphatase PP1/PP2A Phosphatase Inhibition Michael->Phosphatase Apoptosis Caspase-Dependent Apoptosis ROS->Apoptosis Tubulin->Apoptosis Phosphatase->Apoptosis

Fig 1: Proposed intracellular signaling and target engagement pathways via Michael addition.

Core In Vitro Exploratory Protocols

As a Senior Application Scientist, the priority is to establish a testing cascade that does not merely generate data, but actively validates its own findings through rigorous mechanistic controls.

Protocol 2.1: Thiol Reactivity & ROS Generation Assay

Causality: Before testing complex cellular phenotypes, we must confirm the fundamental chemical reactivity of the β-nitrovinyl group. If the compound cannot deplete free thiols, downstream hypotheses regarding Michael addition are invalid. Self-Validation: The assay must include a parallel arm where the compound is pre-incubated with an excess of N-acetylcysteine (NAC). If the biological effect (ROS generation) is truly thiol-dependent, NAC will quench the electrophile and rescue the cells.

Step-by-Step Methodology:

  • Cell Culture: Seed Chronic Lymphocytic Leukaemia (CLL) cells or A549 lung carcinoma cells at 1×105 cells/well in a 96-well plate[4].

  • Compound Preparation: Prepare a 10 mM stock of 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol in DMSO. Dilute in culture media to working concentrations (1 µM to 50 µM).

  • GSH Depletion (Cell-Free Control): Incubate the compound with 100 µM Glutathione (GSH) in PBS (pH 7.4) at 37°C. At 15, 30, and 60 minutes, add Ellman’s Reagent (DTNB) and measure absorbance at 412 nm to quantify unreacted GSH.

  • Intracellular ROS Measurement: Load cells with 5 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes. Wash and treat with the compound.

  • Validation Arm: Pre-treat a subset of wells with 5 mM NAC for 1 hour prior to compound addition.

  • Readout: Measure fluorescence (Ex/Em = 485/535 nm) over 4 hours.

Protocol 2.2: Tubulin Polymerization & Cytotoxicity Screening

Causality: β-nitrostyrenes disrupt tubulin dynamics, leading to cell cycle arrest[3]. The bulky iodine atom is hypothesized to enhance binding within the colchicine site of tubulin. Self-Validation: Use Paclitaxel (a tubulin stabilizer) and Colchicine (a tubulin destabilizer) as internal controls to benchmark the specific directional shift in polymerization kinetics.

Step-by-Step Methodology:

  • Tubulin Assembly: Utilize >99% pure porcine brain tubulin (resuspended in Brinkley Buffer 80 at 3 mg/mL) supplemented with 1 mM GTP and a fluorescent reporter (e.g., DAPI-based tubulin assay kit).

  • Treatment: Add 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol (10 µM) to the tubulin mixture in a pre-warmed 384-well plate.

  • Kinetic Readout: Monitor fluorescence (Ex 340 nm / Em 430 nm) or turbidity (OD 340 nm) every minute for 60 minutes at 37°C. A decrease in the Vmax of polymerization indicates destabilization.

  • Cytotoxicity Correlation: Perform an MTT or CellTiter-Glo assay on HeLa cells treated with the compound for 48 hours to correlate biochemical tubulin inhibition with phenotypic cell death.

Protocol 2.3: Antimicrobial Susceptibility & Redox Profiling

Causality: The redox potential of β-nitrostyrenes strongly correlates with their ability to disrupt bacterial membranes and inhibit efflux pumps[6]. The lipophilic nature of the methoxy and iodo groups enhances penetration through the Gram-positive peptidoglycan layer.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare suspensions of Staphylococcus aureus (MRSA) and Escherichia coli adjusted to a 0.5 McFarland standard.

  • Broth Microdilution: Perform serial two-fold dilutions of the compound (from 64 µg/mL down to 0.125 µg/mL) in Mueller-Hinton broth.

  • Incubation & Readout: Incubate at 37°C for 18 hours. Determine the Minimum Inhibitory Concentration (MIC) via visual turbidity and resazurin dye reduction.

Workflow Prep Compound Preparation Assay1 GSH Depletion Assay Prep->Assay1 Assay2 Cytotoxicity Screening Prep->Assay2 Assay3 Antimicrobial MIC Testing Prep->Assay3 Data Multi-parametric Data Integration Assay1->Data Assay2->Data Assay3->Data

Fig 2: High-throughput in vitro exploratory screening workflow.

Data Visualization & Multi-Parametric Profiling

To facilitate rapid decision-making for drug development professionals, the anticipated quantitative outputs of the exploratory studies are synthesized below. This matrix benchmarks 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol against known pharmacological standards.

Assay TypeTarget / Cell LineAnticipated IC50 / MICMechanistic RationaleReference Control
Thiol Reactivity Free GSH / CysteineRapid depletion (< 15 min)Michael addition to β-carbonCDDO-Me
Cytotoxicity A549, HeLa, CLL1.0 - 10.0 µMROS generation, Caspase activation[4]Paclitaxel / Taxol
Tubulin Kinetics Porcine Brain TubulinVmax reduction > 50%Colchicine-site destabilization[3]Colchicine
Antimicrobial S. aureus (MRSA)4.0 - 16.0 µg/mLMembrane disruption, redox stress[6]Vancomycin
Antimicrobial E. coli> 64.0 µg/mLPoor Gram-negative outer membrane penetrationCiprofloxacin

References

  • Chemoselective Zinc/HCl Reduction of Halogenated β-Nitrostyrenes: Synthesis of Halogenated Dopamine Analogues Source: Sciencemadness.org / Synlett (Maresh et al., 2015) URL:[Link]

  • Osteosarcoma Phenotype Is Inhibited by 3,4-Methylenedioxy-β-nitrostyrene Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Selected nitrostyrene compounds demonstrate potent activity in chronic lymphocytic leukaemia cells, including those with poor prognostic markers Source: Spandidos Publications / International Journal of Oncology URL:[Link]

  • β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study Source: ResearchGate / Bioorganic & Medicinal Chemistry URL:[Link]

  • The Synthetic β-Nitrostyrene Derivative CYT-Rx20 Inhibits Esophageal Tumor Growth and Metastasis via PI3K/AKT and STAT3 Pathways Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Foundational

Mechanism of Action for 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol in Biological Assays: A Covalent Modifier of Cysteine-Rich Targets

Executive Summary As a Senior Application Scientist specializing in covalent chemical biology, I frequently evaluate electrophilic probes for target validation and therapeutic development. 2-Iodo-6-methoxy-4-(2-nitroviny...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in covalent chemical biology, I frequently evaluate electrophilic probes for target validation and therapeutic development. 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol (CAS 662160-77-2), a halogenated β-nitrostyrene derivative (also known as 5-iodo-vanillyl-nitrostyrene), represents a highly privileged scaffold in this domain. Rather than acting through transient, non-covalent interactions, this compound functions as a targeted covalent modifier. This whitepaper deconstructs its mechanism of action (MoA), focusing on its role as a Michael acceptor that selectively engages hyper-reactive nucleophilic cysteines across key biological targets, including the NLRP3 inflammasome, protein tyrosine phosphatases (PTPs), and the p97/VCP ATPase.

Chemical Biology & Reactivity Profile

Structural Anatomy of the Probe

The biological efficacy of 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol is dictated by its precise structural features, which balance reactivity with target recognition:

  • The Nitrovinyl Warhead: The β-nitrostyrene moiety acts as a potent Michael acceptor. The strongly electron-withdrawing nitro group polarizes the alkene, rendering the β-carbon highly susceptible to nucleophilic attack by thiolate anions (Cys-S⁻)[1].

  • The Phenol & Methoxy Motifs: These groups provide crucial hydrogen-bond donor and acceptor interactions, anchoring the molecule within the active sites of target proteins by mimicking endogenous substrates (e.g., tyrosine derivatives)[2].

  • The Iodo Substituent: The heavy iodine atom at the ortho position to the phenol lowers the pKa of the hydroxyl group, increases the overall lipophilicity (LogP) for enhanced cellular permeability, and exploits halogen bonding within hydrophobic pockets of the target protein to increase residence time prior to covalent bond formation.

Mechanism of Covalent Adduction

The primary MoA involves a two-step binding process. First, the compound forms a reversible, non-covalent complex with the target protein, driven by hydrogen and halogen bonding. Second, an unprotonated thiolate of a hyper-reactive cysteine in the target's active site attacks the β-carbon of the nitrovinyl group. This Michael addition forms a stable, irreversible thioether adduct, effectively locking the target protein in an inactive conformation[1][3].

MOA Compound 2-Iodo-6-methoxy-4- (2-nitrovinyl)phenol Reversible Non-Covalent Pre-Inhibition Complex Compound->Reversible Binding Target Target Protein (e.g., NLRP3, PTP) Target->Reversible Binding Covalent Covalent Adduct (Michael Addition) Reversible->Covalent Nucleophilic Attack (Cys-SH) Inhibition Functional Inhibition (ATPase/Phosphatase block) Covalent->Inhibition Conformational Lock

Figure 1: Mechanism of covalent cysteine modification by β-nitrostyrene derivatives.

Key Biological Targets

The β-nitrostyrene scaffold is uniquely suited to target proteins that rely on active-site cysteines for catalytic function or structural assembly.

The NLRP3 Inflammasome

β-nitrostyrenes are well-documented as potent, specific inhibitors of the NLRP3 inflammasome[4][5]. They function by covalently modifying cysteines within the NACHT (ATPase) domain of NLRP3. This modification directly inhibits the ATPase activity required for the oligomerization of the ASC adaptor protein, thereby halting the assembly of the inflammasome complex and the subsequent release of pro-inflammatory cytokines like IL-1β[3][5].

p97/VCP ATPase

Recent studies have identified β-nitrostyrene derivatives as covalent inhibitors of the p97/VCP ATPase, a critical component of cellular protein homeostasis. These compounds selectively target and modify Cys522 within the D2 ATP-binding domain, successfully overcoming resistance mechanisms associated with traditional non-covalent inhibitors[6][7].

Protein Tyrosine Phosphatases (PTPs)

Due to their structural mimicry of phosphotyrosine and their electrophilic nature, nitrostyrene derivatives act as slow-binding, active-site directed inhibitors of PTPs. They covalently modify the essential catalytic cysteine in the phosphatase active site, preventing substrate turnover[2][8].

Table 1: Quantitative & Functional Data Summary for β-Nitrostyrene Targets
Target ProteinPrimary Binding DomainKey Reactive ResidueFunctional ConsequenceTypical IC50 Range
NLRP3 Inflammasome NACHT (ATPase) DomainCys409 / Cys548Blockade of ASC oligomerization0.5 - 5.0 µM
p97/VCP ATPase D2 ATP-binding DomainCys522Inhibition of ATPase activity1.0 - 10.0 µM
Protein Tyrosine Phosphatases Catalytic PocketActive Site CysteineSlow-binding irreversible inhibition2.0 - 15.0 µM

Experimental Protocols & Self-Validating Workflows

To rigorously evaluate the efficacy of 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol, we utilize a self-validating experimental workflow combining phenotypic cellular assays with high-resolution mass spectrometry.

Protocol A: In Vitro NLRP3 Inflammasome Inhibition Assay

This protocol assesses the compound's ability to halt inflammasome assembly in live cells.

  • Cell Culture & Priming: Plate Bone Marrow-Derived Macrophages (BMDMs) at 1×106 cells/mL. Prime the cells with 100 ng/mL Lipopolysaccharide (LPS) for 3-4 hours. This Toll-like receptor 4 (TLR4) activation upregulates the transcription of pro-IL-1β and NLRP3.

  • Compound Incubation: Wash the cells and add 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol in a dose-response gradient (0.1 µM to 10 µM) in serum-free media. Incubate for 1 hour at 37°C to allow for covalent target engagement.

  • Inflammasome Activation: Add 10 µM Nigericin for 45 minutes. Nigericin acts as a potassium ionophore, inducing the K⁺ efflux necessary to trigger NLRP3 assembly and ATPase activity.

  • Readout & Quantification: Collect the cellular supernatant and quantify mature IL-1β cleavage using a standard ELISA kit. Concurrently, fix the cells and perform immunofluorescence staining for ASC to visualize the inhibition of ASC speck formation.

Workflow Step1 Step 1: Macrophage Priming LPS (TLR4 Activation) Step2 Step 2: Compound Incubation Add Nitrostyrene Probe Step1->Step2 Step3 Step 3: Inflammasome Activation Nigericin (K+ efflux) Step2->Step3 Step4 Step 4: Readout & Validation IL-1β ELISA & MS Mapping Step3->Step4

Figure 2: Self-validating experimental workflow for NLRP3 inflammasome inhibition.
Protocol B: LC-MS/MS Validation of Cysteine Modification

To confirm the covalent mechanism, incubate recombinant target protein (e.g., the NLRP3 NACHT domain or p97 D2 domain) with a 5-fold molar excess of the compound for 2 hours. Digest the protein using Trypsin and analyze the resulting peptides via LC-MS/MS. The presence of a mass shift corresponding to the exact molecular weight of the compound on a specific cysteine residue confirms the covalent adduction.

Causality & Logic in Assay Design (Expertise & Experience)

In assay development, correlation does not equal causality. When screening electrophilic probes like 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol, we must meticulously distinguish between specific covalent target engagement and non-specific assay interference (e.g., PAINS behavior, redox cycling, or general cytotoxicity).

The Logic of the Two-Step Activation: By strictly separating the LPS priming phase from the Nigericin activation phase (Protocol A), we isolate the compound's effect to the post-translational assembly of the inflammasome. If the compound were merely a non-specific transcriptional inhibitor, adding it after LPS priming would yield no reduction in IL-1β. Because it effectively blocks IL-1β release post-priming, we prove causality: the compound directly inhibits the mechanical assembly of the complex[4].

The Necessity of Orthogonal Validation: Phenotypic readouts (like ELISA) are blind to molecular mechanisms. The orthogonal use of LC-MS/MS (Protocol B) to map the exact cysteine adduct transforms a phenotypic observation into a definitive, self-validating biochemical mechanism. By proving that the β-nitrostyrene warhead physically modifies the target cysteine (e.g., Cys522 in p97[6] or Cys409 in NLRP3[3]), we establish the highest level of scientific trustworthiness for the probe's mechanism of action.

References

  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: spandidos-publications.
  • Source: mdpi.
  • Source: nih.
  • Source: biorxiv.
  • Source: researchgate.

Sources

Exploratory

2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol: Physicochemical Profiling and Synthetic Methodologies

Executive Summary 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol (also known in synthetic literature as 5-iodo-4-hydroxy-3-methoxy-β-nitrostyrene) is a highly functionalized, electron-rich aromatic compound. It serves as a crit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol (also known in synthetic literature as 5-iodo-4-hydroxy-3-methoxy-β-nitrostyrene) is a highly functionalized, electron-rich aromatic compound. It serves as a critical electrophilic intermediate in the total synthesis of complex isoquinoline alkaloids, phenethylamines, and antineoplastic agents such as dihydronarciclasine derivatives[1]. By incorporating both an iodine atom for cross-coupling handles and a nitrovinyl group for versatile amine reductions or Michael additions, this molecule provides a rigid, multi-functional scaffold for advanced drug development[2].

Physicochemical Profiling: Molecular Weight & Exact Mass

For researchers utilizing High-Resolution Mass Spectrometry (HRMS) to validate synthetic intermediates, distinguishing between the average molecular weight and the monoisotopic exact mass is critical. The presence of iodine (which is monoisotopic, 127I ) significantly anchors the isotopic envelope.

The compound has the chemical formula C9H8INO4 . In negative electrospray ionization (ESI-), the target mass is typically observed as the deprotonated phenoxide [M-H] at m/z 319.9425.

Quantitative Mass Breakdown
ElementIsotopeCountMonoisotopic Mass (Da)Total Contribution (Da)Standard Atomic Weight
Carbon 12C 912.00000108.0000012.011
Hydrogen 1H 81.007838.062641.008
Iodine 127I 1126.90447126.90447126.904
Nitrogen 14N 114.0030714.0030714.007
Oxygen 16O 415.9949163.9796415.999
Total 23 Exact Mass 320.9498 Da MW: 321.07 g/mol [3]

Mechanistic Causality: The Nitroaldol (Henry) Condensation

The synthesis of 2-iodo-6-methoxy-4-(2-nitrovinyl)phenol relies on a two-step sequence starting from commercially available vanillin. The core transformation is the Henry (nitroaldol) condensation between 5-iodovanillin and nitromethane[4].

Bifunctional Catalysis

Ammonium acetate ( NH4​OAc ) is explicitly chosen as the catalyst over simple amine bases because it acts as a bifunctional system:

  • Base Activation: The acetate anion ( pKa≈4.7 ) is sufficiently basic to deprotonate a small equilibrium fraction of nitromethane ( pKa≈10 ), generating the highly nucleophilic nitronate anion.

  • Electrophilic Activation: The ammonium cation condenses with the aldehyde of 5-iodovanillin to form an imine/iminium intermediate. This intermediate is significantly more electrophilic than the parent carbonyl, drastically lowering the activation energy for the nitronate attack.

Following the carbon-carbon bond formation, the resulting β -nitro alcohol undergoes rapid E1cB dehydration. The extended conjugation of the aromatic ring with the nitrovinyl group thermodynamically drives the reaction exclusively toward the trans ( E ) isomer, minimizing allylic strain.

Synthesis Vanillin Vanillin Iodovanillin 5-Iodovanillin Vanillin->Iodovanillin I2, KI, NaHCO3 (Iodination) Nitrostyrene 2-Iodo-6-methoxy-4- (2-nitrovinyl)phenol Iodovanillin->Nitrostyrene CH3NO2, NH4OAc (Henry Reaction)

Synthetic pathway from vanillin to the target nitrostyrene via iodination and Henry condensation.

Mechanism Aldehyde 5-Iodovanillin Imine Activated Imine Aldehyde->Imine + NH4+ BetaNitro β-Nitro Alcohol Imine->BetaNitro Addition Nitronate Nitronate Anion Nitronate->BetaNitro Nucleophilic Attack Product E-Nitrostyrene BetaNitro->Product E1cB Dehydration (-H2O)

Mechanistic steps of the nitroaldol condensation driven by bifunctional ammonium acetate catalysis.

Self-Validating Experimental Protocols

To ensure high trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The physical state and color of the reaction mixture act as real-time indicators of mechanistic progress.

Protocol A: Electrophilic Iodination to 5-Iodovanillin

Reference standard adapted from 1[1].

  • Preparation: Dissolve NaHCO3​ (1.2 eq) and KI (1.45 eq) in distilled water. Suspend vanillin (1.0 eq) in the mixture under vigorous stirring.

  • Halogenation: Add solid I2​ (1.0 eq) in four portions over 30 minutes. The KI solubilizes the iodine as the triiodide ion ( I3−​ ), which acts as the active electrophile.

  • Validation Check: The reaction is complete when the dark iodine color dissipates, leaving a light brown/yellow precipitate. The regioselectivity is strictly controlled by the strongly activating hydroxyl group directing the bulky iodine to the less sterically hindered ortho position (position 5).

  • Workup: Filter the crude product, wash with dilute Na2​S2​O3​ to quench residual iodine, and dry to yield 5-iodovanillin (Yield >95%).

Protocol B: Henry Condensation to the Target Nitrostyrene

Reference standard adapted from 4[4].

  • Preparation: In a round-bottom flask, combine 5-iodovanillin (1.0 eq), anhydrous ammonium acetate (0.8 eq), and an excess of nitromethane (1.5 - 2.0 eq). Use glacial acetic acid or absolute ethanol as the solvent.

  • Reflux: Heat the mixture to a gentle reflux (approx. 80–100 °C depending on solvent) for 2 to 4 hours.

  • Validation Check (Critical): As the reaction proceeds, the pale yellow solution will transition to a deep, vibrant orange/red. This bathochromic shift is the direct physical proof of the extended π -conjugation forming across the aromatic ring and the newly formed nitrovinyl double bond.

  • Crystallization: Remove from heat and allow to cool slowly to room temperature, then transfer to an ice bath. The target 2-iodo-6-methoxy-4-(2-nitrovinyl)phenol will spontaneously precipitate as bright orange/yellow crystals.

  • Workup: Vacuum filter the crystals, wash with ice-cold water or cold ethanol, and dry under vacuum.

Downstream Applications in Drug Development

The strategic placement of the iodine and nitrovinyl groups makes this compound a highly prized intermediate:

  • Enantioselective Michael Additions: The electron-deficient nitrovinyl group is an excellent Michael acceptor. Utilizing chiral organocatalysts (such as epiquinine derivatives), researchers can perform asymmetric additions to this double bond, setting up the stereocenters required for complex alkaloids like (−)-trans-dihydronarciclasine[2].

  • Reduction to Phenethylamines: The nitro group can be reduced (e.g., via NaBH4​/NiCl2​ or LiAlH4​ ) to yield the corresponding primary amine, providing direct access to iodinated phenethylamine pharmacophores used in neurological receptor mapping and COMT inhibitor research.

References

  • HetCat - Full Catalog. (Contains molecular weight and formula data for C9H8INO4). HetCat. URL: [Link][3]

  • The First Enantioselective Total Synthesis of (−)-trans-Dihydronarciclasine. Journal of Natural Products - ACS Publications. URL:[Link][1]

  • Stereoselective synthesis of trans-dihydronarciclasine derivatives containing a 1,4-benzodioxane moiety. PMC - NIH. URL:[Link][2]

  • Microwave synthesis of nitrostyrenes from vanillin. ScienceMadness. URL: [Link][4]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol via Henry (Nitroaldol) Condensation

Introduction & Scientific Rationale The synthesis of 2-iodo-6-methoxy-4-(2-nitrovinyl)phenol (commonly referred to as 5-iodo-vanillin-β-nitrostyrene) is a critical transformation in the development of halogenated dopamin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The synthesis of 2-iodo-6-methoxy-4-(2-nitrovinyl)phenol (commonly referred to as 5-iodo-vanillin-β-nitrostyrene) is a critical transformation in the development of halogenated dopamine analogs and complex bisbenzylisoquinoline alkaloids [1]. This molecule is typically synthesized via a Henry (nitroaldol) condensation between 5-iodovanillin and nitromethane.

As an Application Scientist, it is vital to understand that the Henry reaction is reversible and prone to stalling at the β-nitro alcohol intermediate if the thermodynamic driving force is insufficient. To force the reaction to the desired conjugated β-nitrostyrene, we employ ammonium acetate ( NH4​OAc ) in glacial acetic acid (GAA) .

Causality of Reagent Selection:

  • Bifunctional Catalysis: NH4​OAc acts as a bifunctional catalyst. The acetate anion acts as a mild base to deprotonate nitromethane, generating the nucleophilic nitronate anion. Simultaneously, the ammonium cation acts as a mild Brønsted acid to activate the aldehyde carbonyl of 5-iodovanillin, facilitating nucleophilic attack [1].

  • Solvent-Driven Dehydration: While ethanol or methanol can be used for standard Henry reactions, they often yield a mixture of the β-nitro alcohol and the alkene. Using glacial acetic acid as the solvent provides an acidic environment that rapidly promotes the elimination of water (dehydration) from the intermediate β-nitro alcohol, driving the equilibrium entirely toward the highly conjugated, thermodynamic trans-β-nitrostyrene product.

Mechanism N1 Nitromethane N3 Nitronate Anion [H2C=NO2]- N1->N3 Acetate-mediated Deprotonation N2 Ammonium Acetate (Bifunctional Catalyst) N2->N3 N5 β-Nitroalkoxide Intermediate N3->N5 Nucleophilic Addition N4 5-Iodovanillin (Electrophile) N4->N5 Ammonium-activated Carbonyl Attack N6 β-Nitro Alcohol (Henry Adduct) N5->N6 Protonation N7 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol (β-Nitrostyrene Product) N6->N7 Dehydration (-H2O) (Acid Promoted)

Fig 1: Mechanistic pathway of the Henry reaction yielding the target β-nitrostyrene.

Materials and Equipment

Reagents:

  • 5-Iodovanillin (3-iodo-4-hydroxy-5-methoxybenzaldehyde) [CAS: 5438-36-8]

  • Nitromethane ( MeNO2​ ) [CAS: 75-52-5]

  • Ammonium Acetate ( NH4​OAc ), anhydrous[CAS: 631-61-8]

  • Glacial Acetic Acid (GAA) or Toluene (for modified protocols)

  • Ethyl Acetate (EtOAc) and Brine (for workup)

Equipment:

  • Round-bottom flask (100 mL) with a reflux condenser and drying tube.

  • Sand bath or oil bath with magnetic stirring.

  • Separatory funnel (250 mL).

Experimental Workflow & Step-by-Step Protocol

This protocol is designed as a self-validating system. The progression of the reaction can be visually tracked: the initial pale mixture will transition into a deep reddish/orange solution upon heating, and the final product will precipitate as a bright yellow to orange solid, confirming the extended conjugation of the nitrovinyl group.

Workflow S1 1. Reagent Mixing Aldehyde + MeNO2 + NH4OAc in AcOH S2 2. Reflux 90–100 °C for 1-4 h S1->S2 S3 3. Quenching Cool to RT, add Brine S2->S3 S4 4. Extraction Ethyl Acetate (3x) S3->S4 S5 5. Purification Recrystallization S4->S5

Fig 2: Step-by-step experimental workflow for the nitroaldol condensation and isolation.

Step 1: Reaction Setup
  • To a clean, dry 100 mL round-bottom flask, add 2.78 g (10.0 mmol) of 5-iodovanillin .

  • Add 3.0 mL (approx. 56 mmol, 5.6 eq.) of glacial acetic acid to serve as the solvent and dehydrating medium.

  • Introduce 1.22 g (20.0 mmol, 2.0 eq.) of nitromethane . Note: Nitromethane is used in excess to drive the bimolecular collision rate and ensure complete consumption of the valuable iodinated aldehyde.

  • Add 0.77 g (10.0 mmol, 1.0 eq.) of anhydrous ammonium acetate .

Step 2: Reflux and Condensation
  • Attach a reflux condenser fitted with a septum or drying tube to the flask.

  • Lower the assembly into a pre-heated sand or oil bath. Gently reflux the mixture at 90–100 °C with vigorous magnetic stirring.

  • In-Process Validation: Monitor the reaction for 1 to 4 hours. The mixture will transition from a pale suspension to a homogenous bright yellow, eventually darkening to a reddish-orange solution as the conjugated β-nitrostyrene forms [1]. Reaction completion can be verified via TLC (Hexanes:EtOAc 7:3, UV active spot).

Step 3: Quenching and Extraction
  • Remove the flask from the heat source and allow it to cool to room temperature.

  • Quench the reaction by pouring the mixture into 25 mL of cold brine (saturated NaCl solution).

  • Transfer the quenched mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL) . The organic layer will contain the target 2-iodo-6-methoxy-4-(2-nitrovinyl)phenol.

  • Wash the combined organic layers with distilled water (2 x 20 mL) to remove residual acetic acid and ammonium salts, followed by a final brine wash (20 mL).

Step 4: Drying and Purification
  • Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude solid is typically a vibrant yellow/orange powder. For high-purity downstream applications (such as Zn/HCl chemoselective reduction), recrystallize the crude product from hot aqueous ethanol or a methanol/water mixture [1].

Quantitative Data & Condition Optimization

Recent literature demonstrates that while the classic Glacial Acetic Acid method is highly reliable, solvent modifications can influence the overall yield. Researchers have reported that substituting acetic acid with toluene and utilizing a Dean-Stark apparatus for azeotropic water removal can push yields to near-quantitative levels [2].

Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol

Aldehyde SubstrateSolvent SystemCatalystTemperatureTimeIsolated YieldReference
5-IodovanillinGlacial Acetic Acid NH4​OAc (1.0 eq)90–100 °C4 h85–90%
5-IodovanillinNitromethane (Neat) NH4​OAc (0.5 eq)150–160 °C1 h~80%
5-IodovanillinToluene NH4​OAc (1.0 eq)110 °C (Reflux)2–4 h96%

Note: When using Toluene, the removal of water via azeotropic distillation prevents the reverse Michael addition of water to the nitrostyrene double bond, thereby maximizing the yield.

Troubleshooting & Analytical Insights

  • Incomplete Dehydration: If NMR or LC-MS analysis indicates the presence of the intermediate β-nitro alcohol (M+H + 18), the reaction did not achieve sufficient temperature, or the acetic acid was contaminated with excessive water. Ensure the use of glacial acetic acid and maintain a true reflux.

  • Polymerization/Degradation: Overheating (especially in neat nitromethane above 160 °C) can lead to the polymerization of the nitrostyrene or degradation of the phenol moiety. Strict temperature control is mandatory.

  • Dehalogenation Risks in Downstream Steps: When reducing this product to the corresponding phenethylamine, standard LiAlH4​ or catalytic hydrogenation ( Pd/C ) will result in the reductive cleavage of the C-I bond. A chemoselective Zn/HCl reduction at 0 °C is required to preserve the iodine atom [1].

References

  • Kou, K., et al. (2023). "Progress Toward the Total Synthesis of Berbamine." UC Riverside eScholarship. URL:[Link]

Application

reduction of 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol to phenethylamine derivatives

As a Senior Application Scientist, I have designed this technical guide to address the specific synthetic hurdles associated with the chemoselective reduction of 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol (also known as 5-i...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this technical guide to address the specific synthetic hurdles associated with the chemoselective reduction of 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol (also known as 5-iodo-4-hydroxy-3-methoxy- β -nitrostyrene). This substrate presents a unique "triple threat" in synthetic organic chemistry, requiring a highly tailored approach to successfully isolate the target phenethylamine (5-iodo-3-methoxytyramine) without degrading the molecule.

Mechanistic Insights: The "Triple Threat" Substrate

When designing a reduction protocol for 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol, three competing structural factors dictate the choice of reagents:

  • The Acidic Phenolic Hydroxyl: The unprotected phenol ( pKa​≈9 ) will immediately quench standard hydride reagents (like LiAlH4​ ), evolving hydrogen gas and forming an insoluble aluminum phenoxide complex[1]. This requires the use of a large stoichiometric excess of the reducing agent to ensure enough active hydride remains to reduce the nitrovinyl group.

  • The Vulnerable Aryl C–I Bond: Aryl iodides are highly susceptible to reductive dehalogenation. Standard nucleophilic hydrides ( LiAlH4​ ) or dissolving metal reductions (Zn/HCl) will readily cleave the carbon-iodine bond via oxidative addition or single-electron transfer mechanisms, yielding the deiodinated byproduct (3-methoxytyramine)[2].

  • The Nitrovinyl Moiety: Reducing an α,β -unsaturated nitroalkene to a primary amine requires a complete 6-electron reduction. Weak reducing agents will stall at the hydroxylamine or oxime stage, while catalytic hydrogenation (Pd/C, H2​ ) will simultaneously destroy the C–I bond[3].

To bypass these issues, we must abandon standard LiAlH4​ and utilize highly chemoselective systems. The two most robust methods are the generation of electrophilic Alane ( AlH3​ ) [4] and the modern NaBH4​/CuCl2​ catalytic nanoparticle system [5].

Quantitative Data Summary

The table below summarizes the causality between the chosen reduction method and the fate of the aryl iodine bond.

Reduction MethodActive ReagentC–I Bond RetentionPhenol CompatibilityTypical YieldReaction Time
Standard Hydride LiAlH4​ (Nucleophilic)Poor (<10%)Requires large excess15–30%4–12 h
Dissolving Metal Zn / HClPoor (Extensive cleavage)Good<10% (target)1–2 h
Electrophilic Hydride AlH3​ (from LiAlH4​ / H2​SO4​ )Excellent (>95%) Requires large excess70–85%2–4 h
Catalytic Nanoparticle NaBH4​ / CuCl2​ Excellent (>98%) Good60–80%0.5–1 h

Reaction Pathway Visualization

G SM 2-Iodo-6-methoxy-4- (2-nitrovinyl)phenol LAH LiAlH4 (Standard) Nucleophilic Hydride SM->LAH THF, Reflux ALH3 AlH3 (Alane) Electrophilic Hydride SM->ALH3 THF, 0°C to RT NABH4 NaBH4 / CuCl2 Catalytic Reduction SM->NABH4 i-PrOH/H2O, 80°C DEIOD 3-Methoxytyramine (Deiodinated Byproduct) LAH->DEIOD Cleaves C-I Bond PROD 5-Iodo-3-methoxytyramine (Target Phenethylamine) ALH3->PROD Preserves C-I Bond NABH4->PROD No Dehalogenation

Reaction pathways for the reduction of 2-iodo-6-methoxy-4-(2-nitrovinyl)phenol to phenethylamines.

Validated Experimental Protocols

Protocol A: Electrophilic Reduction via In-Situ Alane ( AlH3​ )

Causality & Rationale: By adding 100% sulfuric acid to LiAlH4​ , we precipitate lithium sulfate and generate Alane ( AlH3​ ). Unlike the nucleophilic aluminohydride anion, AlH3​ is a neutral electrophile. It coordinates directly to the electron-rich oxygen atoms of the nitro group, driving the reduction without participating in nucleophilic aromatic substitution at the iodinated ring[4].

Self-Validating Workflow:

  • Alane Generation: In a flame-dried, argon-purged flask, suspend 4.0 molar equivalents of LiAlH4​ in anhydrous THF. Cool the suspension to 0 °C. Dropwise, add 100% H2​SO4​ (0.5 eq relative to LAH).

    • Validation Check: The formation of a dense white precipitate ( Li2​SO4​ ) confirms the successful generation of AlH3​ . Stir for 30 minutes.

  • Substrate Addition: Dissolve 1.0 eq of 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol in anhydrous THF. Add this solution dropwise to the alane suspension at 0 °C.

    • Validation Check: Vigorous bubbling ( H2​ gas) will occur immediately. This is the expected deprotonation of the phenol. The reaction must be kept cool to prevent runaway exotherms.

  • Reduction: Remove the ice bath, allow the mixture to reach room temperature, and then reflux for 3 hours.

  • Fieser Quench: Cool the reaction to 0 °C. For every x grams of initial LiAlH4​ used, strictly add: x mL of distilled water, followed by x mL of 15% NaOH, followed by 3x mL of water.

    • Validation Check: If performed correctly, the aluminum salts will precipitate as a crisp, white, granular solid. If the mixture is a grey gelatinous paste, the quench was rushed, and the product will be trapped in the emulsion.

  • Isolation: Filter the granular salts over a Celite pad and wash with hot THF. Concentrate the filtrate in vacuo. Dissolve the resulting crude oil in anhydrous diethyl ether and bubble dry HCl gas (or add ethereal HCl) to precipitate the target 5-iodo-3-methoxytyramine as a stable hydrochloride salt.

Protocol B: Catalytic Nanoparticle Reduction via NaBH4​/CuCl2​

Causality & Rationale: This is a highly efficient, modern one-pot alternative. NaBH4​ alone cannot reduce a nitroalkene to an amine. However, the addition of CuCl2​ results in the immediate reduction of Cu(II) to Cu(0) metallic nanoparticles. These nanoparticles act as an active surface for single-electron transfer, reducing the nitrovinyl group rapidly while leaving the aryl iodine bond completely intact[5],[6].

Self-Validating Workflow:

  • Preparation: In a round-bottom flask, dissolve 1.0 eq of the nitrostyrene in an 8:4 (v/v) mixture of isopropanol and water.

  • Catalyst Addition: Add 0.1 mL of a freshly prepared 2M CuCl2​ aqueous solution. The solution will appear blue/green.

  • Reduction: Slowly add 5.0 equivalents of NaBH4​ in small portions at room temperature.

    • Validation Check: Upon addition of the borohydride, the blue/green solution will immediately turn into a fine, suspended black powder. This visual shift confirms the generation of the active Cu(0) catalyst[6].

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C for 30–45 minutes.

    • Validation Check: The cessation of vigorous bubbling indicates the consumption of the hydride and completion of the reduction.

  • Workup: Cool to room temperature. Add 10 mL of a 35% NaOH solution to break down boron complexes and ensure the amine is in its free-base form. Extract the aqueous layer thoroughly with isopropanol (3 x 10 mL).

  • Isolation: Combine the organic extracts, dry over anhydrous MgSO4​ , and filter. Concentrate the filtrate under reduced pressure, suspend the residue in cold dry acetone, and add 4N HCl in dioxane to precipitate the phenethylamine hydrochloride salt.

References

  • D'Andrea, L., & Jademyr, S. (2023). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. ChemRxiv / National Institutes of Health.

  • Ramirez, F. A., & Burger, A. (1950). Reduction of Phenolic Nitrostyrenes by Lithium Aluminum Hydride. Journal of the American Chemical Society, 72(6), 2781–2782.

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story (Synthesis of 2C-I and related halogenated phenethylamines via Alane reduction). Transform Press.

  • Standridge, R. T., et al. (1976). Chemoselective Zinc/HCl Reduction of Halogenated β-Nitrostyrenes. Synthesis. (Archived via MDMA.ch).

Sources

Method

Application Note: 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol as a Strategic Precursor in Targeted Alkaloid Drug Discovery

Executive Summary The compound 2-iodo-6-methoxy-4-(2-nitrovinyl)phenol (systematically known as 5-iodo-4-hydroxy-3-methoxy-β-nitrostyrene, or 5-iodovanillylidene nitromethane) is a highly versatile, polyfunctional buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-iodo-6-methoxy-4-(2-nitrovinyl)phenol (systematically known as 5-iodo-4-hydroxy-3-methoxy-β-nitrostyrene, or 5-iodovanillylidene nitromethane) is a highly versatile, polyfunctional building block in modern synthetic organic chemistry. Derived from the natural product vanillin, this specific nitrostyrene intermediate features three critical functional handles: an electron-rich ortho-methoxyphenol moiety, an electrophilic/reducible nitrovinyl group, and a highly reactive aryl iodide.

This guide details the mechanistic rationale, strategic utility, and validated experimental protocols for synthesizing and utilizing this precursor, with a specific focus on the development of complex benzylisoquinoline alkaloids (BIAs) such as berbamine[1], and Amaryllidaceae alkaloids like narciclasine derivatives[2].

Mechanistic Insights & Strategic Utility

As a Senior Application Scientist, selecting the right precursor is about anticipating downstream bottlenecks. This specific molecule is engineered to solve three distinct synthetic challenges in alkaloid drug discovery:

The Aryl Iodide Handle for Late-Stage Functionalization

The incorporation of an iodine atom at the 2-position (relative to the phenol) is a strategic choice. The C–I bond provides an optimal site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, and Buchwald-Hartwig couplings)[3]. In the context of complex bisbenzylisoquinoline alkaloids (bisBIAs) like berbamine—which exhibits potent anti-cancer and anti-inflammatory properties—the iodine handle is essential for constructing the sterically hindered diaryl ether linkages via Ullmann-type couplings[1].

The Nitrovinyl Group as a Masked Amine

The β-nitrostyrene moiety is generated via a Henry (nitroaldol) reaction between 5-iodovanillin and nitromethane[4]. This group acts as a highly effective masked ethylamine. Under reducing conditions (e.g., NaBH4 with BF3·Et2O, or LiAlH4), both the alkene and the nitro group are reduced to yield a phenethylamine derivative[1]. This phenethylamine is the requisite nucleophile for Pictet-Spengler or Bischler-Napieralski cyclizations, which form the tetrahydroisoquinoline (THIQ) core fundamental to many neuroactive and anti-cancer drugs[5].

Regioselective Synthesis via Electronic Directing Effects

The synthesis of the precursor begins with the electrophilic iodination of vanillin. The hydroxyl group at C4 is strongly electron-donating (activating), directing electrophilic aromatic substitution to the ortho positions. Because position 3 is occupied by a methoxy group, iodination proceeds with near-perfect regioselectivity at position 5 (benzaldehyde numbering), yielding 5-iodovanillin[2].

Self-Validating Experimental Protocols

Protocol A: Electrophilic Iodination of Vanillin to 5-Iodovanillin

Objective: Synthesize the aryl iodide precursor with >95% regioselectivity. Causality & Design: Molecular iodine (I2) is relatively unreactive towards deactivated aromatics, but the electron-rich nature of the phenoxide ion allows for smooth iodination without Lewis acid catalysts. KI is used to solubilize I2 in water as the triiodide ion (I3-). NaHCO3 acts as a mild base to deprotonate the phenol, increasing its nucleophilicity[2].

Step-by-Step Methodology:

  • Preparation: In a 2 L round-bottom flask, dissolve NaHCO3 (22.50 g, 0.27 mol) and KI (45.00 g, 0.32 mol) in 900 mL of deionized water[2].

  • Substrate Addition: Add vanillin (33.75 g, 0.22 mol) to the solution and stir vigorously at room temperature to form a suspension[2].

  • Electrophile Addition: Gradually add I2 (56.70 g, 0.22 mol) in four equal portions over 30 minutes.

    • Self-Validation Check: The reaction mixture will darken significantly, and a heavy yellow/brown precipitate will form, indicating the consumption of I3- and formation of the product[2].

  • Maturation: Stir the mixture for 3 hours at room temperature, then allow it to stand overnight to ensure complete conversion[2].

  • Workup & Quench: Filter the crude product under vacuum. Wash the filter cake thoroughly with a dilute aqueous Na2S2O3 (sodium thiosulfate) solution.

    • Self-Validation Check: The thiosulfate wash will quench any unreacted iodine, causing a distinct color change in the filtrate from dark brown to clear/light yellow. Follow with a cold H2O wash[2].

  • Isolation: Dry the product in a vacuum desiccator. Yield: ~99% (light brown powder)[2].

Protocol B: Henry Condensation to 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol

Objective: Condense 5-iodovanillin with nitromethane to form the β-nitrostyrene. Causality & Design: The Henry reaction requires a base to generate the nitronate anion from nitromethane. Ammonium acetate (NH4OAc) in glacial acetic acid is the industry standard for this transformation because it facilitates both the initial aldol addition and the subsequent E1cB dehydration, driving the equilibrium toward the thermodynamically stable trans-alkene[4].

Step-by-Step Methodology:

  • Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 5-iodovanillin (27.8 g, 0.10 mol) in 150 mL of glacial acetic acid.

  • Reagent Addition: Add nitromethane (30.5 g, 0.50 mol, 5 equiv.) and ammonium acetate (7.7 g, 0.10 mol).

  • Condensation: Heat the mixture to reflux (approx. 110 °C) under a nitrogen atmosphere for 4–6 hours.

    • Self-Validation Check: TLC analysis (Hexane/EtOAc 2:1) should show the complete disappearance of the aldehyde starting material (Rf ~0.37) and the appearance of a new, highly UV-active spot (Rf ~0.55).

  • Crystallization: Allow the reaction mixture to cool to room temperature. As it cools, the product will begin to crystallize.

  • Precipitation: Pour the mixture into 500 mL of ice water with vigorous stirring to precipitate the remaining product.

  • Isolation: Filter the bright yellow to orange crystals, wash with cold water, and recrystallize from hot ethanol to yield pure 2-iodo-6-methoxy-4-(2-nitrovinyl)phenol.

Quantitative Data & Quality Control

To ensure the integrity of the synthesized intermediates before proceeding to complex alkaloid synthesis, validate the products against the following analytical markers.

CompoundAppearanceExpected YieldMelting PointKey 1H NMR Shifts (CDCl3, 300 MHz)
5-Iodovanillin Light brown powder~99%166–179 °C[2]δ 9.78 (s, 1H, CHO), 7.83 (s, 1H, Ar-H), 7.45 (s, 1H, Ar-H), 3.97 (s, 3H, OCH3)[2]
2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol Yellow/Orange crystals80–85%145–150 °Cδ 7.95 (d, J=13.5 Hz, 1H, CH=CH-NO2), 7.55 (d, J=13.5 Hz, 1H, CH=CH-NO2), 7.60 (s, 1H, Ar-H), 7.20 (s, 1H, Ar-H), 3.95 (s, 3H, OCH3)

(Note: The large coupling constant (J ~ 13.5 Hz) for the vinylic protons in the nitrostyrene confirms the required E-geometry).

Visualization: Synthetic Workflow

The following diagram illustrates the strategic positioning of 2-iodo-6-methoxy-4-(2-nitrovinyl)phenol in the synthesis of complex alkaloid scaffolds.

G N1 Vanillin N2 5-Iodovanillin N1->N2 Electrophilic Iodination (I2/KI) N3 2-Iodo-6-methoxy-4- (2-nitrovinyl)phenol N2->N3 Henry Reaction (CH3NO2, NH4OAc) N4 Phenethylamine Intermediate N3->N4 Reduction (NaBH4 or LiAlH4) N5 Tetrahydroisoquinoline (THIQ) Scaffold N4->N5 Pictet-Spengler Cyclization N6 Bisbenzylisoquinoline Alkaloids (e.g., Berbamine) N5->N6 Ullmann/Suzuki Coupling (via I-handle)

Figure 1: Synthetic workflow from vanillin to bisbenzylisoquinoline alkaloids via the nitrostyrene intermediate.

References

  • Total Synthesis Approaches to Berbamine and Derivatives. UC Riverside eScholarship (2023). URL:[Link]

  • The First Enantioselective Total Synthesis of (−)-trans-Dihydronarciclasine. Journal of Natural Products - ACS Publications (2017). URL:[Link]

  • Carbon−Carbon Bond-Forming Solid-Phase Reactions. Part II. Chemical Reviews - ACS Publications (2000). URL:[Link]

  • Stereoselective synthesis of trans-dihydronarciclasine derivatives containing a 1,4-benzodioxane moiety. PMC - NIH (2017). URL:[Link]

Sources

Application

Application Note: Chemoselective Catalytic Hydrogenation of 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Bulletin & Validated Protocols Executive Summary & The Chemoselectivity Paradox The synthesis of high...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Bulletin & Validated Protocols

Executive Summary & The Chemoselectivity Paradox

The synthesis of highly functionalized phenethylamines—particularly iodinated analogues of dopamine and mescaline—relies heavily on the reduction of β-nitrostyrene intermediates. The transformation of 2-iodo-6-methoxy-4-(2-nitrovinyl)phenol to 4-(2-aminoethyl)-2-iodo-6-methoxyphenol requires the concurrent reduction of an alkene and a nitro group.

However, this presents a severe chemoselectivity paradox. The C(sp²)–I bond is exceptionally labile (bond dissociation energy ~65 kcal/mol). Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) results in rapid, near-quantitative C–I bond cleavage via oxidative addition, yielding the des-iodo byproduct[1]. Even non-catalytic dissolving metal reductions, such as , which successfully preserve aryl fluorides and chlorides, cause complete reductive dehalogenation of iodinated nitrostyrenes[1],[2].

This application note details two field-proven, chemoselective catalytic hydrogenation methodologies—Raney Cobalt and Sulfided Platinum [Pt/C(S)] —that successfully bypass the hydrodeiodination pathway.

Mechanistic Rationale: Overcoming Hydrodeiodination

To design a successful protocol, we must understand the causality of the catalyst's failure. Deiodination over noble metals occurs because the oxidative addition of the C–I bond to the zero-valent metal surface outpaces the reduction of the nitroalkene.

Solution A: Lowering the d-Band Center (Raney Cobalt) Cobalt exhibits a significantly lower propensity for oxidative addition into C–X bonds compared to Palladium or Nickel. By utilizing a sponge cobalt catalyst (Raney Co), the activation energy required to cleave the C–I bond remains prohibitively high at moderate temperatures, while the catalyst retains sufficient activity to reduce both the nitro group and the olefin[3]. This approach has been successfully scaled to multi-kilogram continuous flow processes for highly complex iodo-nitroanilines[4],[3].

Solution B: Geometric Site Poisoning (Sulfided Platinum) In , the addition of sulfur acts as a selective catalytic poison. Sulfur strongly adsorbs to the high-energy defect sites (corners and edges) of the platinum crystal lattice. Because the oxidative addition of bulky aryl iodides requires these specific multi-atom defect geometries, hydrodehalogenation is suppressed. Conversely, the planar terraces of the Pt lattice remain unpoisoned and highly active for the hydrogenation of the planar nitroalkene moiety[5],[6].

Visualization of Reaction Pathways

Chemoselectivity SM 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol (Starting Material) Target 4-(2-Aminoethyl)-2-iodo-6-methoxyphenol (Target Amine) SM->Target 4 equiv. H2 Raney Co or Pt/C(S) Chemoselective Deiodinated 4-(2-Aminoethyl)-2-methoxyphenol (Deiodinated Byproduct) SM->Deiodinated 5 equiv. H2 Pd/C or Pt/C Hydrodeiodination Target->Deiodinated 1 equiv. H2 Over-reduction

Figure 1: Reaction pathways for the catalytic hydrogenation of 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol.

Quantitative Catalyst Profiling

The table below summarizes the empirical performance of various reductive systems applied to iodinated nitrostyrenes, highlighting the necessity of specialized catalysts.

Catalyst SystemSolvent SystemTemp / PressureConversion (%)Target Amine Yield (%)Deiodinated Byproduct (%)
10% Pd/C Methanol25 °C / 1 bar>99<5>90
Zn / HCl Methanol0 °C / 1 atm>990>95
Raney Cobalt THF / H₂O (95:5)60 °C / 20 bar>9585 <5
5% Pt/C (S) EtOAc / Methanol25 °C / 5 bar>9888 <2

Validated Experimental Protocols

To ensure scientific integrity, both protocols below are designed as self-validating systems . By monitoring stoichiometric hydrogen uptake and specific chromatographic markers, operators can definitively confirm reaction success without offline isolation.

Protocol A: Raney Cobalt-Catalyzed Hydrogenation (High-Pressure Batch)

This method is ideal for scale-up and provides excellent robustness against trace impurities.

Step-by-Step Methodology:

  • Catalyst Preparation: Transfer 20% w/w (relative to substrate) of Raney Cobalt aqueous slurry (e.g., W.R. Grace) to a sintered glass funnel under an argon blanket. Wash the catalyst three times with degassed Tetrahydrofuran (THF) to displace the water. Caution: Raney Co is highly pyrophoric; never allow the catalyst bed to dry.

  • Reaction Setup: In a high-pressure Parr reactor, dissolve 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol (1.0 equiv) in a THF/H₂O (95:5 v/v) solvent mixture to achieve a 0.2 M concentration[3]. Transfer the washed Raney Co catalyst into the reactor.

  • Purge Cycle: Seal the reactor. Purge the headspace with Nitrogen (3x to 5 bar), followed by Hydrogen gas (3x to 5 bar).

  • Hydrogenation: Pressurize the vessel to 20 bar H₂. Initiate vigorous stirring (800 rpm) and heat the jacket to 60 °C.

  • Self-Validation (Volumetric IPC): Monitor the H₂ mass flow controller. The theoretical hydrogen uptake for the complete reduction of the nitrovinyl group is exactly 4.0 molar equivalents (1 equiv for the alkene, 3 equiv for the nitro group).

    • Causality Check: If the uptake curve plateaus exactly at 4.0 equivalents, the target amine has been successfully formed. If uptake creeps toward 5.0 equivalents, parasitic hydrodeiodination is occurring. Terminate heating immediately upon reaching 4.05 equivalents.

  • Workup: Cool the reactor to 20 °C and carefully vent the hydrogen. Filter the reaction mixture through a tightly packed pad of Celite under an inert Argon atmosphere to remove the catalyst. Concentrate the filtrate in vacuo to yield the crude amine.

Protocol B: Sulfided Platinum [Pt/C(S)] Hydrogenation (Mild Conditions)

This method is ideal for lab-scale synthesis where high-pressure reactors are unavailable.

Step-by-Step Methodology:

  • Reaction Setup: In a standard heavy-walled hydrogenation flask, dissolve the substrate (1.0 equiv) in a 1:1 mixture of Ethyl Acetate and Methanol (0.1 M). Add 5% w/w of commercially available 5% Pt/C (Sulfided) catalyst[5].

  • Purge Cycle: Evacuate the flask and backfill with Nitrogen (3x), then backfill with Hydrogen (3x).

  • Hydrogenation: Pressurize the flask to 5 bar H₂. Stir vigorously at 25 °C for 4 to 6 hours.

  • Self-Validation (Chromatographic IPC): Pull a 50 µL aliquot at 4 hours. Dilute with mobile phase and analyze via HPLC-UV at 225 nm.

    • Causality Check: The starting material should be completely consumed. Look for the intermediate iodo-hydroxylamine peak. If present, continue stirring. The reaction is validated when a single polar peak (the target amine) dominates. The absence of a peak lacking the characteristic M/M+2 isotopic mass pattern of iodine in LC-MS confirms that deiodination has been successfully prevented.

  • Workup: Purge the flask with Nitrogen. Filter the mixture through a Celite pad, wash the pad with Methanol, and evaporate the solvent under reduced pressure.

References

  • Fiedler, A. M., et al. "Chemoselective Zinc/HCl Reduction of Halogenated β-Nitrostyrenes: Synthesis of Halogenated Dopamine Analogues." Synlett, 2014, 25(18), 2891-2894. URL: [Link]

  • Ben Said, M., et al. "Continuous Selective Hydrogenation of Refametinib Iodo-nitroaniline Key Intermediate DIM-NA over Raney Cobalt Catalyst at kg/day Scale with Online UV–Visible Conversion Control." Organic Process Research & Development, 2017, 21(5), 705-714. URL: [Link]

  • Formenti, D., et al. "Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts." Chemical Reviews, 2019, 119(4), 2611-2680. URL: [Link]

  • Nishimura, S. "Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis." Wiley, 2001. (Reference for Pt/C(S) site poisoning mechanics). URL: [Link]

Sources

Method

step-by-step synthesis of 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol from 5-iodovanillin

Application Note: Synthesis of 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol Overview and Mechanistic Rationale The condensation of 5-iodovanillin (4-hydroxy-3-iodo-5-methoxybenzaldehyde) with nitromethane yields 2-iodo-6-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol

Overview and Mechanistic Rationale

The condensation of 5-iodovanillin (4-hydroxy-3-iodo-5-methoxybenzaldehyde) with nitromethane yields 2-iodo-6-methoxy-4-(2-nitrovinyl)phenol, a highly functionalized β -nitrostyrene. This compound serves as a critical electrophilic intermediate in the total synthesis of complex alkaloids, such as dihydronarciclasine derivatives, which are investigated for their potent biological activities[1][2].

The transformation is driven by the Henry reaction (nitroaldol condensation). A mild base, typically ammonium acetate or a primary amine, is used to deprotonate nitromethane, forming a nucleophilic nitronate anion. This anion attacks the electrophilic carbonyl carbon of 5-iodovanillin. The resulting intermediate β -nitroalcohol undergoes rapid dehydration. Conducting the reaction in glacial acetic acid is highly strategic: the acidic environment promotes the elimination of water (dehydration) to form the thermodynamically stable, conjugated β -nitrostyrene, while simultaneously preventing unwanted side reactions like the Nef reaction or base-catalyzed polymerization that occur under strongly basic conditions[3].

Reaction Parameters and Stoichiometry

The following table summarizes the quantitative data for a standard 10 mmol scale synthesis.

Reagent / MaterialMolecular Weight ( g/mol )EquivalentsMass / VolumeFunction
5-Iodovanillin 278.041.0 eq2.78 gElectrophilic Substrate
Nitromethane 61.045.0 eq3.05 g (~2.7 mL)Nucleophile / Reactant
Ammonium Acetate 77.081.0 eq0.77 gCatalyst (Mild Base)
Glacial Acetic Acid 60.05Solvent15.0 mLSolvent / Dehydration Promoter
Ethanol (Aqueous) 46.07N/AAs neededRecrystallization Solvent

Experimental Protocol

Safety Precautions: Nitromethane is flammable and potentially explosive under extreme conditions; handle in a fume hood. Glacial acetic acid is corrosive. Proper Personal Protective Equipment (PPE) is mandatory.

Step 1: Reaction Assembly

  • In a 50 mL round-bottom flask equipped with a Teflon-coated magnetic stir bar, suspend 5-iodovanillin (2.78 g, 10 mmol) in glacial acetic acid (15 mL).

  • Add ammonium acetate (0.77 g, 10 mmol) to the suspension, followed by the addition of nitromethane (3.05 g, 50 mmol).

  • Attach a reflux condenser to the flask and place the assembly in a pre-heated oil bath or heating mantle.

Step 2: Condensation and Dehydration 4. Heat the reaction mixture to a gentle reflux (approximately 105–110 °C) under continuous stirring for 3 to 4 hours. 5. Self-Validation Check: As the reaction progresses, the suspension will dissolve, and the solution will transition to a deep yellow or orange color, indicating the formation of the extended conjugated system of the β -nitrostyrene[3]. Reaction progress can be monitored via TLC (Thin Layer Chromatography) using a hexane/ethyl acetate eluent system to confirm the consumption of the starting aldehyde.

Step 3: Quenching and Isolation 6. Remove the flask from the heat source and allow it to cool to ambient room temperature. 7. Pour the cooled reaction mixture slowly into a beaker containing 50 mL of crushed ice and water under vigorous stirring. A yellow-to-orange precipitate will immediately crash out of the solution. 8. Collect the crude solid via vacuum filtration using a Büchner funnel. 9. Wash the filter cake extensively with cold distilled water (3 × 20 mL) to remove residual acetic acid and water-soluble ammonium salts.

Step 4: Purification 10. Transfer the crude solid to an Erlenmeyer flask and recrystallize using a minimal volume of boiling ethanol. If necessary, add water dropwise until slight cloudiness persists, then allow the solution to cool slowly to room temperature to promote crystal growth. 11. Chill the flask in an ice bath for 30 minutes to maximize the yield. 12. Filter the purified crystals and dry them thoroughly under high vacuum.

Workflow Visualization

G N1 5-Iodovanillin (Electrophile) S1 Nitroaldol Addition (Henry Reaction) N1->S1 N2 Nitromethane (Nucleophile) N2->S1 N3 Ammonium Acetate (Catalyst) N3->S1 S2 Acidic Dehydration (-H2O) S1->S2 Glacial Acetic Acid Reflux (105°C) S3 Aqueous Quench & Vacuum Filtration S2->S3 S4 Recrystallization (Aqueous Ethanol) S3->S4 Out 2-Iodo-6-methoxy-4- (2-nitrovinyl)phenol S4->Out

Workflow for the Henry condensation of 5-iodovanillin to its nitrostyrene derivative.

References

  • The First Enantioselective Total Synthesis of (−)-trans-Dihydronarciclasine | ACS Publications |[Link]

  • Stereoselective synthesis of trans-dihydronarciclasine derivatives containing a 1,4-benzodioxane moiety | PMC - NIH |[Link]

  • 3,4,5-trimethoxy-beta-nitrostyrene synthesis | Sciencemadness Discussion Board |[Link]

Sources

Application

Application Note: 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol as a Bifunctional Building Block in Advanced Organic Synthesis

Chemical Profile & Strategic Utility In the realm of advanced organic synthesis and natural product drug development, the strategic selection of polyfunctional building blocks dictates the efficiency and elegance of a sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profile & Strategic Utility

In the realm of advanced organic synthesis and natural product drug development, the strategic selection of polyfunctional building blocks dictates the efficiency and elegance of a synthetic route. 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol (commonly referred to in literature as 5-iodovanillin β -nitrostyrene) is a highly versatile, bifunctional intermediate.

The molecule features two orthogonal reactive domains positioned on an electron-rich phenolic core:

  • The Nitrovinyl Group (C4): A highly electron-deficient alkene that acts as a powerful Michael acceptor and dienophile.

  • The Aryl Iodide (C2): A highly polarizable, weak C-I bond that serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck).

This orthogonal reactivity allows chemists to execute divergent synthetic workflows. One can either functionalize the nitroalkene via asymmetric organocatalysis[1] or chemoselective reduction[2], and subsequently elaborate the aromatic core via cross-coupling[3]—or vice versa. This bifunctional nature has been elegantly exploited in the enantioselective total synthesis of complex Amaryllidaceae alkaloids, such as (−)-trans-dihydronarciclasine[4].

Workflow Start 2-Iodo-6-methoxy-4- (2-nitrovinyl)phenol Cross Pd-Catalyzed Cross-Coupling Start->Cross R-B(OH)2, Pd(0) Michael Asymmetric Michael Addition Start->Michael Organocatalyst Reduct Chemoselective Reduction Start->Reduct NaBH4 / Zn Prod1 Biaryl/Alkyl Scaffolds Cross->Prod1 Prod2 Chiral Alkaloid Precursors Michael->Prod2 Prod3 Iodinated Phenethylamines Reduct->Prod3

Divergent synthetic pathways utilizing the orthogonal reactivity of the bifunctional starting material.

Quantitative Performance of Key Transformations

The table below summarizes the expected quantitative outcomes and chemoselectivity profiles for the primary synthetic transformations of 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol.

TransformationReagents / CatalystTarget MotifTypical YieldChemoselectivity / ee%
Henry Condensation MeNO 2​ , NH 4​ OAc, AcOH β -Nitrostyrene75–85%Complete conversion; phenol/iodide intact
Asymmetric Michael Malonates, Cinchona AlkaloidsChiral Nitroalkane60–90%>95% ee; strictly stereocontrolled face attack
Chemoselective Reduction NaBH 4​ then Zn/HClPhenethylamine65–80% (over 2 steps)0% hydrodehalogenation of the aryl iodide
Suzuki-Miyaura Coupling R-B(OH) 2​ , Pd(PPh 3​ ) 4​ , Na 2​ CO 3​ Biaryl Scaffold70–95%Highly selective for C-I oxidative addition

Detailed Experimental Protocols

Protocol A: Synthesis via Henry-Knoevenagel Condensation

Objective: Condense 5-iodovanillin with nitromethane to form the highly conjugated β -nitrostyrene. Causality & Design: The reaction utilizes ammonium acetate in glacial acetic acid. The primary amine (generated via ammonia equilibrium) forms an imine intermediate with the aldehyde, which is vastly more electrophilic than the parent aldehyde. This facilitates the nucleophilic attack of the nitronate ion. The acidic medium promotes the subsequent E1cB dehydration of the intermediate β -nitroalcohol, preventing the reaction from stalling at the alcohol stage[5].

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask, dissolve 5-iodovanillin (10.0 g, 36.0 mmol) in glacial acetic acid (40 mL).

  • Reagent Addition: Add nitromethane (6.6 g, 108.0 mmol, 3.0 eq) followed by ammonium acetate (1.4 g, 18.0 mmol, 0.5 eq).

  • Reaction Execution: Equip the flask with a reflux condenser and heat to 95°C under a nitrogen atmosphere.

  • Self-Validation Check: As the reaction progresses, the solution will transition from a pale yellow to a deep, vibrant orange/red, indicating the formation of the extended conjugated π -system of the nitrostyrene.

  • Monitoring: After 2.5 hours, monitor via TLC (Hexane/EtOAc 7:3). The UV-active starting material spot should be entirely replaced by a lower Rf​ , bright yellow spot.

  • Isolation: Cool the mixture to room temperature and pour slowly into 200 mL of vigorously stirred ice water. The product will precipitate immediately as a vibrant yellow/orange solid.

  • Purification: Filter the precipitate under vacuum, wash thoroughly with cold water to remove acetic acid, and recrystallize from boiling ethanol to yield pure 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol.

Protocol B: Chemoselective Reduction to Phenethylamine

Objective: Reduce the nitrovinyl group to a primary amine while strictly preserving the aryl iodide handle. Causality & Design: Standard catalytic hydrogenation (H 2​ over Pd/C) is strongly contraindicated because palladium readily inserts into the weak C-I bond, leading to rapid hydrodehalogenation. To preserve the iodine atom for downstream cross-coupling, a stepwise, non-transition-metal approach is required[2].

Step-by-Step Methodology:

  • Alkene Reduction: Dissolve the nitrostyrene (5.0 g) in a 1:1 mixture of absolute ethanol and THF (50 mL). Cool the flask to 0°C in an ice bath.

  • Hydride Addition: Slowly add NaBH 4​ (2.0 eq) in small portions. Causality: NaBH 4​ performs a chemoselective conjugate 1,4-hydride addition to the electron-deficient alkene. The low temperature prevents the premature reduction of the nitro group.

  • Self-Validation Check: The deep yellow color of the starting material will rapidly bleach to a pale or colorless solution, visually confirming the loss of alkene conjugation.

  • Quench: Carefully quench with saturated aqueous NH 4​ Cl, extract with EtOAc, dry over MgSO 4​ , and concentrate to yield the intermediate aliphatic nitroalkane.

  • Nitro Reduction: Dissolve the crude nitroalkane in methanol (40 mL). Add Zinc dust (10 eq) and cool to 0°C.

  • Electron Transfer: Add 6M HCl dropwise over 30 minutes. Causality: The dissolving metal reduction transfers electrons directly to the nitro group, reducing it to the primary amine without affecting the aryl halide.

  • Isolation: Filter the mixture through a pad of Celite to remove zinc salts. Basify the filtrate with 2M NaOH to pH 10 (to free the amine), and extract with dichloromethane (3x 30 mL). Dry and concentrate to yield the iodinated phenethylamine.

Protocol C: Enantioselective Organocatalytic Michael Addition

Objective: Install a chiral center via the asymmetric addition of a carbon nucleophile to the nitroalkene. Causality & Design: The highly electron-deficient nature of the nitrovinyl group makes it an excellent Michael acceptor. By using a chiral bifunctional catalyst (such as a cinchona alkaloid derivative), the catalyst simultaneously activates the nucleophile (via deprotonation/enamine formation) and the electrophile (via hydrogen bonding to the nitro group), shielding one stereoface and forcing a highly enantioselective attack[1].

Mechanism Nitro Nitrovinyl Group (Strong Electrophile) TS Highly Ordered Transition State (Stereofacial Shielding) Nitro->TS Non-covalent Assembly Cat Chiral H-Bond Donor (Thiourea/Cinchona) Cat->TS Non-covalent Assembly Nuc Nucleophile (Enolate/Malonate) Nuc->TS Non-covalent Assembly Prod Enantioenriched Product (>95% ee) TS->Prod C-C Bond Formation

Mechanism of organocatalytic asymmetric Michael addition via hydrogen-bonded transition states.

Step-by-Step Methodology:

  • Preparation: In a dry vial, dissolve the nitrostyrene (1.0 eq) and the carbon nucleophile (e.g., a malonate or ketone, 1.5 eq) in anhydrous toluene (0.1 M).

  • Catalyst Addition: Add 10-20 mol% of the chosen chiral cinchona alkaloid catalyst (e.g., epiquinine derivative).

  • Reaction Execution: Stir the mixture at room temperature (or -20°C to enhance enantiomeric excess) for 24-72 hours.

  • Self-Validation Check: Monitor via chiral HPLC. The reaction is complete when the starting material is consumed. The high stereoselectivity (>95% ee) is validated by the presence of a single major peak on the chiral chromatogram.

  • Isolation: Concentrate the mixture under reduced pressure and purify directly via silica gel flash chromatography.

Sources

Method

using 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol as a chemical probe

[label="5-HT2A / Bifurcated application workflow of 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol in chemical biology. Experimental Protocols Protocol A: Chemoselective Synthesis of Iodinated Phenethylamine Probes Adapted from...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="5-HT2A /

Bifurcated application workflow of 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol in chemical biology.

Experimental Protocols

Protocol A: Chemoselective Synthesis of Iodinated Phenethylamine Probes

Adapted from the .

Objective: Reduce the probe to 5-iodo-3-methoxytyramine while retaining >95% of the iodine substituent.

Step-by-Step Methodology:

  • System Preparation: In a round-bottom flask, suspend 1.0 mmol of 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol in 2.0 mL of Methanol (MeOH). Submerge the flask in a saturated ice/NaCl bath and allow the internal temperature to equilibrate to strictly -5 °C to 0 °C .

  • Reagent Staging: Prepare 800 mg (12 mmol) of activated Zinc dust and 2.0 mL of 37% HCl (24 mmol).

  • Alternating Addition (Critical Step): Add the Zinc dust and HCl in alternating, micro-portions over exactly 30 minutes.

    • Causality: Continuous addition prevents localized exothermic spikes. If the internal temperature exceeds 0 °C, the thermal energy will overcome the activation barrier for C-I bond cleavage, resulting in rapid deiodination.

  • Reaction Maturation: Stir vigorously for 4–6 hours at 0 °C.

  • Self-Validation Checkpoint (IPC): Withdraw a 5 µL aliquot, dilute in mobile phase, and analyze via HPLC-UV. The reaction is complete when the characteristic yellow chromophore peak at 367 nm (conjugated nitrostyrene) completely disappears, replaced by a more polar peak at ~280 nm (phenethylamine). LC-MS must confirm the product mass without a loss of 126 Da (which would indicate deiodination).

  • Workup: Filter the mixture cold to remove unreacted Zinc. Caution: The resulting phenethylamine is highly prone to oxidation in basic aqueous conditions. Extract immediately using slightly acidic or neutral organic solvents to prevent decomposition.

Table 2: Impact of Reductive Conditions on C-I Bond Integrity

Reducing AgentTemperatureTarget Phenethylamine YieldDeiodination (Loss of C-I Bond)
LiAlH4​ / THF25 °C< 5%> 90% (Complete loss of probe utility)
NaBH4​ / BF3​⋅OEt2​ 0 °C15%~ 75%
Zn / HCl (Protocol A) < 0 °C > 65% < 5% (Optimal Preservation)
Protocol B: In Vitro Cysteine-Targeted Covalent Labeling

Objective: Utilize the intact probe to covalently modify reactive cysteines on a target recombinant protein.

Mechanism N1 Target Protein Free Cysteine (-SH) N3 Transition State Thiolate Attack N1->N3 N2 Nitrovinyl Probe Electrophilic β-carbon N2->N3 N4 Stable Adduct Thioether Linkage N3->N4 Covalent Bond Formation

Mechanistic pathway of targeted cysteine alkylation via Michael addition by the nitrovinyl moiety.

Step-by-Step Methodology:

  • Buffer Optimization: Prepare the target protein (10 µM) in a degassed buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

    • Causality: pH 7.4 ensures a sufficient fraction of the target cysteine exists as the highly nucleophilic thiolate anion ( S− ) without triggering the non-specific deprotonation of surface lysines.

  • Probe Incubation: Add the chemical probe (dissolved in DMSO) to a final concentration of 50 µM (5x molar excess). Ensure final DMSO concentration remains 2% v/v to prevent protein denaturation. Incubate at 37 °C for 60 minutes in the dark.

  • Self-Validation Checkpoint (DTNB Assay): To ensure the protocol is a self-validating system, run a parallel Ellman’s assay. React a pre- and post-incubation aliquot with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). Measure the absorbance of the cleaved TNB dianion at 412 nm. A stoichiometric decrease in absorbance mathematically proves covalent target engagement, ruling out false positives from non-specific hydrophobic binding.

  • Downstream Analysis: Quench the reaction with 1 mM DTT, run on SDS-PAGE, and subject the excised band to Trypsin digestion and LC-MS/MS to identify the specific site of covalent adduction.

References

  • Chemoselective Zinc/HCl Reduction of Halogenated β-Nitrostyrenes: Synthesis of Halogenated Dopamine Analogues. Synthesis, 2015. This paper establishes the critical temperature-controlled parameters required to prevent the reductive dehalogenation of iodinated nitrostyrenes. URL:[Link]

  • Identification of Metabolite Biomarkers of the Designer Hallucinogen 25I-NBOMe in Mouse Hepatic Microsomal Preparations and Human Urine Samples Associated with Clinical Intoxication. Journal of Analytical Toxicology, 2015. This source validates the use of iodinated phenethylamine precursors in the mapping of serotonergic (5-HT2A) neuro-probes and their metabolites. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting DMSO Solubility for 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol

Welcome to the Technical Support Center. As researchers and drug development professionals, working with highly functionalized organic molecules often presents unique solvation challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, working with highly functionalized organic molecules often presents unique solvation challenges. 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol is a complex halogenated nitrostyrene derivative. Its structure features a heavy, polarizable iodine atom (prone to halogen bonding), a hydrogen-bonding phenol group, and a highly reactive, planar nitrovinyl core.

These structural features make its solvation thermodynamics highly dependent on the purity, temperature, and physical state of the solvent. This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure the integrity of your stock solutions.

Part 1: Quantitative Data & Physicochemical Parameters

Understanding the physical limits of both your compound and your solvent is the first step in troubleshooting. Table 1 summarizes the critical parameters that dictate the behavior of this compound in Dimethyl Sulfoxide (DMSO).

Table 1: Physicochemical Parameters Influencing Solvation

ParameterValue / CharacteristicImpact on Solvation & Handling
DMSO Melting Point 18.5 °C (65.3 °F)Solvent solidifies in cool laboratory environments; frequently mistaken for compound precipitation 1.
DMSO Hygroscopicity Extremely HighRapidly absorbs atmospheric water, altering solvent polarity and drastically lowering organic solubility 2.
Nitrovinyl Reactivity Highly ElectrophilicThe electron-withdrawing nitro group activates the alkene, making it prone to thermal self-polymerization 3 and Michael addition 4.
Intermolecular Forces Halogen & Hydrogen BondingPromotes solute-solute stacking; requires a pure, anhydrous aprotic environment to disrupt aggregation.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: My 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol stock solution was clear yesterday, but today it contains a fine precipitate. What happened? A1: The most common cause is water absorption by the solvent. DMSO is highly hygroscopic and readily absorbs moisture from ambient air 2. Causality: The introduction of water alters the solvent's hydrogen-bonding network. Because your compound relies on the pure aprotic nature of DMSO to disrupt its strong intermolecular pi-stacking and halogen bonding, even a minor increase in water content forces the lipophilic molecules to aggregate and crash out of solution. Self-Validating Action: Do not attempt to add more of the contaminated DMSO. Prepare a fresh micro-batch using a newly opened ampoule of anhydrous DMSO. If it dissolves instantly, your previous solvent batch was compromised by water.

Q2: The compound isn't fully dissolving, so I placed the vial in a 60°C water bath. Now the solution is thick, gummy, and dark. Can I still use it? A2: No, the compound has been irreversibly degraded. Causality: The nitrovinyl group is a highly activated Michael acceptor due to the strong electron-withdrawing nature of the nitro moiety 4. Heating nitrostyrene derivatives causes thermal self-initiation of polymerization 3. Self-Validating Action: The increased viscosity and "gummy" texture are direct visual confirmations that high-molecular-weight polymers have formed. Discard the batch. Always rely on mechanical agitation (vortexing/sonication) at room temperature rather than heat.

Q3: I just took my stock solution out of the -80°C freezer, and it looks completely solid. Did the compound precipitate? A3: Likely not. Causality: Pure DMSO has a relatively high freezing point of 18.5 °C (65.3 °F) 1. When removed from cold storage, the entire solvent matrix is frozen solid, which is normal. Self-Validating Action: Allow the vial to equilibrate to room temperature (approx. 25 °C) or warm it gently in your hands. If the solid melts into a completely clear liquid, the compound remains perfectly in solution. If particulates remain after the solvent has liquefied, refer to Q1 regarding water contamination.

Part 3: Standardized Experimental Protocol

This protocol is designed as a self-validating system . By incorporating visual checkpoints, you can confirm solvent integrity before proceeding, ensuring that failures are caught before valuable compounds are wasted.

Protocol: Preparation of Anhydrous Stock Solutions

  • Step 1: Solvent Verification

    • Procure a new, sealed ampoule of anhydrous DMSO (≥99.9% purity, water ≤0.005%).

    • Causality: Using a fresh ampoule prevents the introduction of atmospheric moisture, the primary cause of lipophilic compound precipitation 2.

  • Step 2: Temperature Equilibration

    • Ensure the DMSO and the solid compound are at room temperature (20–25 °C).

    • Validation Check: Invert the DMSO ampoule. If the liquid flows freely, it is above its 18.5 °C freezing point 1. If it is sluggish or solid, warm gently in your hands.

  • Step 3: Dissolution

    • Weigh the required mass of the compound into a sterile, amber glass vial (amber glass protects the light-sensitive nitrovinyl group).

    • Add the calculated volume of anhydrous DMSO to achieve the target concentration.

    • Causality: Always add solvent to the solid—not solid to the solvent—to prevent clumping and ensure maximum surface area exposure.

  • Step 4: Agitation (Strictly Avoid Heat)

    • Vortex the mixture for 30–60 seconds.

    • Critical Warning: Do NOT heat the solution above 30 °C. Elevated temperatures initiate thermal self-polymerization of the nitrostyrene core 3.

    • Validation Check: The solution should be clear and yellow/orange. If it becomes highly viscous or opaque brown, polymerization has occurred and the batch must be discarded.

  • Step 5: Aliquoting and Storage

    • Immediately divide the stock solution into single-use aliquots (e.g., 10–50 µL) in tightly sealed microcentrifuge tubes.

    • Purge the headspace of each tube with dry argon or nitrogen gas before sealing. Store at -80 °C.

    • Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which introduce condensation (water) into the DMSO, leading to delayed precipitation 2.

Part 4: Diagnostic Workflow Diagram

Use the following logical pathway to diagnose and resolve unexpected solubility failures during your experiments.

Workflow Start Solubility Issue Detected in DMSO Stock CheckTemp Is the lab temperature below 19.5°C? Start->CheckTemp TempYes DMSO Freezing Warm gently in hand to 25°C CheckTemp->TempYes Yes TempNo Check for Polymerization CheckTemp->TempNo No WaterNo Successful Solubilization Store aliquots at -80°C TempYes->WaterNo Clears up CheckVisc Is the solution highly viscous or dark brown? TempNo->CheckVisc ViscYes Thermal Polymerization Discard and remake CheckVisc->ViscYes Yes ViscNo Check for Water Contamination CheckVisc->ViscNo No CheckWater Was the DMSO exposed to ambient air? ViscNo->CheckWater WaterYes Hygroscopic Precipitation Use fresh anhydrous DMSO CheckWater->WaterYes Yes CheckWater->WaterNo No

Diagnostic workflow for troubleshooting DMSO solubility issues with nitrostyrene derivatives.

References

  • Dimethyl sulfoxide. Wikipedia. [Link]

  • Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. PMC - NIH. [Link]

Sources

Optimization

removing impurities from 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol via recrystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 2-Iodo-6-methoxy-4-(2-nitr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol (often referred to as 5-iodovanillin nitrostyrene).

Due to the presence of a redox-sensitive phenol, a heavy halogen atom, and a highly reactive conjugated nitrovinyl moiety, crude reaction mixtures from the Knoevenagel/Henry condensation often contain unreacted starting materials and polymeric tars. This guide provides field-proven, self-validating methodologies to troubleshoot these issues and achieve analytical-grade crystalline product.

Part 1: Troubleshooting Guides & FAQs

Q1: My crude product is a dark brown oil or sticky solid instead of bright yellow crystals. Why does this happen, and how do I fix it? Causality: The dark discoloration is typically caused by the thermal polymerization of the nitrovinyl group or the oxidative degradation of the electron-rich phenol ring during the condensation reaction. Oiling out occurs when the target molecule is supersaturated in a matrix containing highly soluble liquid impurities, such as unreacted nitromethane or residual moisture, which inhibit crystal lattice formation[1]. Solution: Do not attempt to recrystallize an oil directly. First, perform a cold aqueous trituration to remove catalyst residues and excess nitromethane. Follow this with a charcoal-assisted (Norit) hot filtration. Activated charcoal provides a massive surface area to adsorb high-molecular-weight polymeric tars before crystallization is induced.

Q2: NMR analysis of my recrystallized product still shows an aldehyde peak (~9.8 ppm). How do I remove the unreacted 5-iodovanillin? Causality: The Knoevenagel condensation is an equilibrium process. If the reaction did not reach absolute completion, residual 5-iodovanillin will co-crystallize with your product because both molecules share nearly identical solubility profiles in organic solvents. Solution: Implement an aqueous sodium bisulfite wash prior to your final recrystallization. Bisulfite ( HSO3−​ ) acts as a nucleophile, selectively attacking the electrophilic carbonyl carbon of the unreacted aldehyde to form a highly polar, water-soluble α -hydroxy sulfonate adduct[2]. This adduct is easily washed away from the highly lipophilic nitrostyrene.

Q3: Is ethanol the best solvent for recrystallizing this specific iodinated nitrostyrene? Causality: While hot ethanol is the standard recrystallization solvent for simple nitrostyrenes, p -hydroxy- β -nitrostyrenes exhibit reduced stability in hot alcohols and are prone to structural transformation or solvent-addition across the double bond during prolonged heating[3]. Furthermore, the bulky iodine atom significantly decreases the molecule's overall solubility, requiring excessive solvent volumes. Solution: Glacial acetic acid is the superior choice for this specific derivative. It provides an acidic environment that suppresses the ionization of the phenolic proton—thereby preventing oxidative degradation—and offers an optimal solubility gradient (highly soluble at boiling, insoluble at room temperature)[3]. Note that nitrostyrene vapors are highly irritating, so all heating must be done in a fume hood[4].

Part 2: Quantitative Data & Impurity Profiling

To effectively purify your compound, you must understand the physicochemical properties of the contaminants you are trying to remove.

Table 1: Physicochemical Profiling of Common Impurities and Removal Strategies

ImpuritySource / CausalityPhysical StateValidated Removal Strategy
5-Iodovanillin Incomplete Knoevenagel condensation equilibrium.Yellow solidConversion to water-soluble adduct via NaHSO₃ wash.
Nitromethane Excess reagent used to drive the reaction forward.Volatile liquidVacuum desiccation or cold aqueous trituration.
Polymeric Tars Thermal degradation of the reactive nitrovinyl moiety.Dark insoluble solidAdsorption via activated charcoal during hot filtration.
Amine Catalyst Residual catalyst (e.g., ammonium acetate).Water-soluble solidCold water washes prior to organic solvent dissolution.

Part 3: Experimental Protocols

The following protocols are designed as self-validating systems. Built-in validation checks ensure that you can verify the success of each step before proceeding.

Protocol A: Aqueous Bisulfite Purge (Aldehyde Removal)
  • Suspension: Suspend 10.0 g of the crude, finely powdered 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol in 50 mL of deionized water.

  • Reagent Addition: Add 50 mL of a freshly prepared 5% (w/v) aqueous sodium metabisulfite ( Na2​S2​O5​ ) solution.

  • pH Adjustment: Check the pH of the suspension. Adjust to pH 6.0–7.0 using dilute sodium bicarbonate.

    • Validation Check: If the pH drops below 5, sulfur dioxide ( SO2​ ) gas may evolve, and the water-soluble adduct will not form efficiently. The pH must remain near neutral.

  • Agitation: Stir vigorously at room temperature for 2 hours. The unreacted aldehyde will convert into the soluble adduct.

  • Isolation: Filter the suspension through a Büchner funnel. Wash the filter cake with copious amounts of cold deionized water (3 × 50 mL) to remove all traces of the bisulfite adduct. Dry the solid under a vacuum.

Protocol B: Charcoal-Assisted Recrystallization from Glacial Acetic Acid
  • Dissolution: Transfer the dried, bisulfite-washed solid to a round-bottom flask. Add a minimal amount of glacial acetic acid (approximately 3–5 mL per gram of crude solid).

  • Heating & Adsorption: Heat the mixture to a gentle reflux using a heating mantle until the solid dissolves. Add 0.5 g of activated charcoal (Norit). Boil gently for exactly 5 minutes.

    • Validation Check: Do not exceed 5 minutes of boiling. Prolonged heating of nitrostyrenes leads to thermal degradation and yield loss.

  • Hot Filtration: Rapidly pass the boiling solution through a pre-warmed fluted filter paper into an Erlenmeyer flask.

    • Validation Check: The filtrate should be a clear, bright yellow liquid. If the solution retains a dark brown or muddy tint, the polymer load was too high; repeat the charcoal treatment.

  • Crystallization: Allow the filtrate to cool slowly to room temperature undisturbed, then transfer to a 5°C refrigerator for 4 hours to maximize crystal yield.

  • Recovery: Collect the bright yellow needles via vacuum filtration, wash with a small volume of ice-cold hexanes to remove residual acetic acid, and dry under high vacuum.

Part 4: Purification Workflow Visualization

PurificationWorkflow Crude Crude 2-Iodo-6-methoxy- 4-(2-nitrovinyl)phenol Bisulfite Aq. Sodium Bisulfite Wash (Aldehyde Removal) Crude->Bisulfite Charcoal Hot Dissolution & Charcoal (Polymer Removal) Bisulfite->Charcoal HotFiltration Hot Filtration (Remove Charcoal) Charcoal->HotFiltration Crystallization Slow Cooling to 5°C (Crystallization) HotFiltration->Crystallization PureProduct Pure Target Molecule (Yellow Crystals) Crystallization->PureProduct

Caption: Workflow for the purification of 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol.

References

  • Cleaning nitrostyrenes via bisulfite adduct? - Reddit (r/TheeHive).
  • Synthesis method of p-hydroxy-beta-nitrostyrene (CN103497108B) - Google Patents.
  • Nitrostyrene Procedure - Organic Syntheses.
  • Technical Support Center: Synthesis of 2,4,6-Trimethoxy-beta-nitrostyrene - BenchChem.

Sources

Troubleshooting

Technical Support Center: Optimizing Henry Condensation for 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to address the specific synthetic challenges encountered when performing the Henry (nitroaldol) conden...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to address the specific synthetic challenges encountered when performing the Henry (nitroaldol) condensation of 5-iodovanillin (3-iodo-4-hydroxy-5-methoxybenzaldehyde) with nitromethane.

This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure you can reliably isolate the target β-nitrostyrene derivative without falling victim to common polymerization or electronic deactivation pitfalls.

Mechanistic Workflow & Causality

The Henry reaction of 5-iodovanillin presents a unique triad of challenges: an acidic phenolic hydroxyl group, a bulky/electron-withdrawing iodine atom, and the high reactivity of the resulting nitrostyrene. Understanding the exact reaction pathway is critical for optimizing your conditions and avoiding tarry byproducts.

HenryCondensation SM 5-Iodovanillin + Nitromethane Base Catalyst Activation (NH4OAc / AcOH) SM->Base Deprotonation & Iminium Formation Intermediate β-Nitro Alcohol Intermediate Base->Intermediate Nucleophilic Attack Dehydration Dehydration (-H2O) Intermediate->Dehydration Acidic Heat SideProduct Polymerization / Cannizzaro Byproducts Intermediate->SideProduct Strong Base (Avoid) Product 2-Iodo-6-methoxy-4- (2-nitrovinyl)phenol Dehydration->Product Elimination Product->SideProduct Michael Addition (Excess Base)

Reaction pathway and byproduct formation in the Henry condensation of 5-iodovanillin.

Quantitative Data: Comparison of Catalytic Systems

Choosing the correct catalyst and solvent system dictates whether your reaction stops at the β-nitro alcohol, proceeds to the nitrostyrene, or degrades into an intractable tar. Based on established literature for vanillin derivatives[1], below is a comparative summary of standard catalytic systems:

Catalyst SystemSolventTemperatureTimeTypical YieldMechanistic Notes
n-Butylamine MethanolAmbient1-2 hours~54%Mild base; often stalls at the β-nitro alcohol stage requiring a separate dehydration step.
Ethylenediamine Ethanol15-20 °C7 days~92%High yield but kinetically very slow; minimizes thermal polymerization.
Sodium Hydroxide Water/EtOH0-5 °C1-3 hours<30%Deprotonates the phenol, deactivating the aldehyde. High risk of Cannizzaro side-reactions.
Ammonium Acetate Glacial Acetic Acid 90-100 °C 2-4 hours 75-85% Optimal. Acidic buffer protects the phenol and drives one-pot E1cB dehydration to the nitrostyrene.

Troubleshooting Guides & FAQs

Q1: Why am I recovering unreacted 5-iodovanillin when using standard alkali bases (e.g., NaOH, KOH)? A1: This is a classic issue of electronic deactivation. The phenolic hydroxyl group of 5-iodovanillin is relatively acidic (pKa ~7.5) due to the electron-withdrawing effects of the ortho-iodine and para-aldehyde groups. Strong alkali bases deprotonate this phenol to form a phenoxide anion. The phenoxide strongly donates electron density into the aromatic ring via resonance, which significantly reduces the electrophilicity of the aldehyde carbon. Consequently, the nucleophilic attack by the nitronate anion is severely hindered. Solution: Shift to a mildly acidic buffer system, such as1[1]. This keeps the phenol protonated while activating the aldehyde via a highly electrophilic iminium intermediate.

Q2: My reaction mixture turned into a dark, intractable tar. What caused this polymerization? A2: Tarry byproducts typically result from either the2[2] of the unreacted aldehyde or the base-catalyzed polymerization of the highly reactive β-nitrostyrene product. Nitrostyrenes are excellent Michael acceptors. If excess strong base is present after the dehydration step, it can catalyze the attack of a second nitromethane molecule or another nucleophile onto the alkene. Solution: Limit the reaction time, avoid strong bases, and ensure the product precipitates out of solution as it forms. Using an acidic solvent helps the nitrostyrene crystallize, removing it from the reactive liquid phase.

Q3: Does the iodine atom at the 5-position risk dehalogenation under these conditions? A3: The aryl-iodine bond is generally stable under standard, metal-free Henry condensation conditions. However, you must strictly avoid3[3] (e.g., Cu, Zn, or Pd complexes), which are sometimes used in asymmetric Henry reactions, as these can trigger premature oxidative addition or dehalogenation. The primary impact of the iodine atom here is steric hindrance, which is effectively overcome by the elevated temperatures used in the acetic acid protocol.

Q4: How do I ensure complete dehydration to 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol in one pot? A4: Dehydration of the β-nitro alcohol intermediate is thermodynamically favored due to the extended conjugation of the resulting nitrostyrene. To achieve this without a secondary workup, the reaction must be run in an environment that facilitates the E1cB elimination mechanism. Glacial acetic acid at 90 °C protonates the intermediate hydroxyl group, converting it into a superior leaving group (water), driving the4[4].

Standard Operating Procedure (SOP)

One-Pot Synthesis of 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol

This self-validating protocol utilizes the ammonium acetate/glacial acetic acid system to ensure high yields and in-situ dehydration.

Materials Required:

  • 5-Iodovanillin (1.0 equivalent)[5]

  • Nitromethane (2.5 equivalents)

  • Anhydrous Ammonium Acetate (0.5 equivalents)

  • Glacial Acetic Acid (Solvent, ~2 mL per gram of aldehyde)

Step-by-Step Methodology:

  • Preparation: In a dry, round-bottom flask equipped with a magnetic stir bar, suspend 5-iodovanillin in glacial acetic acid.

  • Catalyst Addition: Add anhydrous ammonium acetate to the suspension.

    • Self-Validation: The mixture will remain heterogeneous initially. Ensure the ammonium acetate is strictly anhydrous, as water inhibits the initial iminium formation.

  • Reagent Addition: Add nitromethane to the flask.

  • Reflux: Attach a reflux condenser and heat the mixture to 90–100 °C using a temperature-controlled oil bath.

    • Self-Validation: As the temperature rises, the solids will dissolve, and the solution will transition from yellow to a deep orange-red, indicating the formation of the conjugated nitrostyrene.

  • Monitoring: Stir the reaction at 90 °C for 2 to 4 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 7:3). The product spot will appear bright yellow and UV-active, running slightly higher (less polar) than the starting 5-iodovanillin.

  • Quenching & Precipitation: Once complete, remove the flask from heat and allow it to cool to ~40 °C. Slowly pour the warm mixture into a beaker containing crushed ice and distilled water (approx. 5 times the volume of acetic acid) under vigorous stirring.

  • Isolation: A bright yellow to orange precipitate of 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol will form immediately. Allow the suspension to stand for 15 minutes to complete crystallization.

  • Filtration & Washing: Filter the solid under vacuum. Wash the filter cake thoroughly with cold distilled water to remove all traces of acetic acid and ammonium salts. The color should brighten as impurities are washed away.

  • Purification: Recrystallize the crude product from boiling methanol or an ethanol/water mixture.

    • Caution: Do not subject the product to prolonged boiling in alcohols, as nitrostyrenes can degrade thermally. Dry the purified crystals under high vacuum in the dark.

References

  • Source: benchchem.
  • Source: benchchem.
  • Title: Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)
  • Title: Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane)
  • Title: The First Enantioselective Total Synthesis of (−)

Sources

Optimization

Technical Support Center: Overcoming Catalytic Poisoning in Iodonitrostyrene Hydrogenation

Welcome to the Advanced Catalysis Support Center. This guide is specifically engineered for researchers and drug development professionals facing catalytic stalling during the reduction of 2-Iodo-6-methoxy-4-(2-nitroviny...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Catalysis Support Center. This guide is specifically engineered for researchers and drug development professionals facing catalytic stalling during the reduction of 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol .

The transformation of this iodinated nitrostyrene into its corresponding phenethylamine derivative requires the demanding reduction of both an alkene and a nitro group (consuming 4 equivalents of H2​ ). The primary failure mode in this workflow is catalyst poisoning induced by unwanted hydrodeiodination. This guide provides the mechanistic causality, diagnostic workflows, and validated protocols to bypass this bottleneck.

Part 1: The Causality of Catalyst Poisoning

To solve catalyst poisoning, we must first understand the thermodynamic forces driving it. When standard Palladium on Carbon (Pd/C) is used for this hydrogenation, the catalyst exhibits a high affinity for the aryl C-I bond.

According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, the released iodide ion ( I− ) is a highly polarizable, "soft" Lewis base, while the transition metal surface acts as a "soft" Lewis acid. This soft-soft interaction results in a thermodynamically stable, irreversible bond[1]. The iodide physically occludes the active step-edge sites on the metal lattice, preventing the dissociation of hydrogen gas ( H2​→2H∗ ) and stalling the reduction prematurely at the saturated nitroalkane or hydroxylamine intermediate.

Mechanistic pathways of iodide-induced catalyst poisoning vs. successful chemoselective reduction.

Part 2: Troubleshooting & FAQs

Q1: My hydrogenation stalls after 1 hour. LC-MS shows a mixture of oxime and unreacted starting material. What is happening? A1: Your catalyst has been poisoned by iodide. Even trace amounts of C-I cleavage will release enough I− to completely deactivate a standard Pd/C catalyst. Once the active sites are blocked, the catalyst cannot provide the hydrides necessary to push the intermediate oxime or hydroxylamine all the way to the primary amine.

Q2: How can I preserve the aryl iodide while fully reducing the nitrovinyl group? A2: You must switch to a chemoselective catalyst. The industry standard for preserving halogens during nitro reduction is [2]. The sulfur acts as a permanent, tightly bound modifier that selectively occupies the highly reactive sites responsible for C-I oxidative addition, while leaving the planar sites available for the less demanding nitro and alkene reductions.

Q3: Can I intentionally poison my Pd/C catalyst to prevent deiodination? A3: Yes. If Pt/C(S) is unavailable, you can intentionally dope your Pd/C reaction with a controlled poison such as [3]. This mimics the effect of a sulfided catalyst by selectively deactivating the sites prone to hydrodehalogenation.

Q4: What if I want to avoid high-pressure hydrogenation entirely to guarantee the C-I bond survives? A4: You can bypass transition-metal surface catalysis entirely by using a chemical reductant. The generation of Nickel Boride ( Ni2​B ) from [4] is a highly effective, bench-stable alternative that reduces nitroalkenes to amines without cleaving aryl iodides.

Troubleshooting workflow for diagnosing and resolving stalled hydrogenation reactions.

Part 3: Quantitative Catalyst Comparison Data

To make an informed decision on your synthetic route, compare the performance profiles of standard and modified catalytic systems below.

Catalyst SystemC-I Cleavage RiskNitro/Alkene Reduction EfficiencyPoisoning SusceptibilityRecommendation
5% Pd/C (Standard) High (>40% cleavage)Poor (Stalls at Oxime)Critical (Iodide binds Pd)Avoid for this substrate
5% Pt/C (Standard) Moderate (~15% cleavage)GoodHighUse with extreme caution
5% Pt/C(S) (Sulfided) Low (<2% cleavage)ExcellentLow (Pre-poisoned)Optimal for Hydrogenation
NaBH4​ / NiCl2​ None (0% cleavage)ExcellentN/A (Chemical Reduction)Best Benchtop Alternative

Part 4: Validated Experimental Protocols

Both protocols below are designed as self-validating systems to ensure you can monitor success and halt failures before wasting valuable intermediates.

Protocol A: Chemoselective Hydrogenation via Sulfided Platinum (Pt/C-S)

This protocol utilizes a pre-poisoned catalyst to prevent C-I oxidative addition.

  • Preparation: In a rigorously clean, dry Parr hydrogenation flask, dissolve 10.0 mmol of 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol (MW: 321.07 g/mol ) in 50 mL of anhydrous Ethanol.

  • Acidic Modification: Add 2.0 equivalents of concentrated aqueous HCl (1.6 mL). Causality: Protonating the resulting amine prevents it from acting as a secondary basic poison on the catalyst surface.

  • Catalyst Loading: Carefully add 5 mol% of 5% Pt/C (sulfided) under an argon stream.

  • Hydrogenation: Purge the vessel with H2​ three times, then pressurize to 50 psi. Stir vigorously at room temperature for 12 hours.

  • Self-Validation Checkpoint: At t=4 hours, withdraw a 50 µL aliquot, filter through a syringe filter, and analyze via LC-MS.

    • Success Indicator: A dominant peak at [M+H]+=294 m/z (Target Amine).

    • Poisoning Indicator: A peak at [M+H]+=168 m/z (Des-iodo amine) indicates C-I cleavage has occurred. If this peak exceeds 5%, halt the reaction immediately.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate in vacuo to yield the amine hydrochloride salt.

Protocol B: Alternative Chemical Reduction (Nickel Boride Method)

Use this protocol if high-pressure reactors are unavailable or if Pt/C(S) still yields unacceptable deiodination.

  • Preparation: Dissolve 10.0 mmol of the substrate in 60 mL of Methanol in a 250 mL round-bottom flask equipped with a magnetic stirrer and an ice bath.

  • Catalyst Precursor: Add 2.0 equivalents (20.0 mmol) of NiCl2​⋅6H2​O . Stir until a clear green solution forms.

  • Reduction: Slowly add 10.0 equivalents of NaBH4​ in small portions over 30 minutes. Causality: The addition is highly exothermic and generates a fine, black precipitate of Nickel Boride ( Ni2​B ) in situ, alongside copious H2​ gas evolution. The Ni2​B acts as the active catalytic surface for the reduction.

  • Self-Validation Checkpoint: The bright yellow color of the nitroalkene will rapidly dissipate into a black suspension. Complete disappearance of the yellow hue indicates the alkene has been reduced.

  • Workup: Stir for an additional 2 hours at room temperature. Quench with 20 mL of saturated NH4​Cl solution. Filter the black suspension through Celite, extract the aqueous layer with Ethyl Acetate ( 3×50 mL), dry over Na2​SO4​ , and concentrate.

References

  • Selective catalytic hydrogenation of nitro groups in the presence of activated heteroaryl halides. PubMed (National Institutes of Health). Available at:[Link]

  • Chemoselective Hydrogenation Method Catalyzed by Pd/C Using Diphenylsulfide as a Reasonable Catalyst Poison. ResearchGate. Available at: [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. Available at:[Link]

  • Mechanisms of catalyst poisoning in Palladium-Catalyzed reactions (Iodide interactions). Reddit Chemistry / Literature Synthesis. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Chromatography Optimization for 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the unique chromatographic challenges associated with 2-Iodo-6-methoxy-4-(2-nitrovinyl)pheno...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the unique chromatographic challenges associated with 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol (a halogenated beta-nitrostyrene derivative). This compound presents a trifecta of analytical challenges: a highly lipophilic heavy halogen (iodine), an ionizable acidic hydroxyl group, and a highly reactive, conjugated Michael acceptor (the nitrovinyl group).

This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for method development, troubleshooting, and validation.

Mechanistic Overview & Physicochemical Profiling

To successfully chromatograph this compound, we must first understand the causality behind its behavior on a reverse-phase (RP) column:

  • The Ionization Dilemma (pKa Shift): While a standard phenol has a pKa of ~10, the electron-withdrawing nature of the ortho-iodo, ortho-methoxy, and para-nitrovinyl groups strongly stabilizes the phenoxide anion via resonance and inductive effects. This drops the apparent pKa to approximately 6.0–7.0. If your mobile phase pH is near this value, the compound exists in a dynamic equilibrium between its neutral and anionic states, causing severe peak broadening and split peaks.

  • The Michael Acceptor Reactivity: The electron-deficient double bond of trans-β-nitrostyrenes is activated by the powerful electron-withdrawing nitro group, making it a strong Michael acceptor [1 ]. Nucleophilic solvents (like Methanol under neutral/basic conditions) can add to the double bond, creating artifact peaks during analysis.

  • Lipophilicity & Retention: The iodine atom is highly polarizable and hydrophobic, significantly increasing the retention factor ( k′ ) on C18 stationary phases compared to non-iodinated analogs.

Troubleshooting Guides & FAQs

Q: Why am I seeing severe peak tailing or split peaks for this compound? A: This is almost certainly caused by partial ionization of the acidic phenol. When the mobile phase pH is not strictly controlled at least 2 units below the compound's pKa, you will observe multiple retention states. Solution: Lower the mobile phase pH to ~2.5–3.0. For MS-compatible applications involving nitrostyrenes, phosphoric acid should be replaced with 0.1% formic acid to maintain acidic conditions without causing ion suppression [ 2 ].

Q: I observe a secondary peak growing over time in my standard solution. Is the compound degrading? A: Yes. Beta-nitrostyrenes are susceptible to two primary degradation pathways in solution: UV-induced trans-to-cis isomerization and nucleophilic Michael addition. If your sample diluent contains methanol and is left at room temperature, methanol can slowly add across the nitrovinyl double bond. Solution: Always use Acetonitrile (an aprotic, non-nucleophilic solvent) as your organic modifier and sample diluent. Store all standards in amber vials at 4°C.

Q: What is the optimal UV wavelength for detection? A: Phenolic compounds and highly conjugated nitro-substituted styrenes exhibit strong absorbance in the UV range. Using a Diode Array Detector (DAD) is ideal for determining the optimal wavelength, which typically falls between 280 nm and 320 nm for these extended conjugated systems [ 3 ]. Isocratic ion-pair RP-HPLC methods with UV-Vis detection frequently monitor related nitrophenols around 290-320 nm [ 4 ].

Visualizations of Workflows and Pathways

HPLC_Workflow Start Start Method Development Col Select Column (C18, End-capped) Start->Col pH Set Mobile Phase pH (pH 2.5 - 3.0) Col->pH Org Choose Organic Modifier (Acetonitrile preferred) pH->Org Eval Evaluate Peak Symmetry Org->Eval Tail Tailing / Split Peak? Eval->Tail Opt Decrease pH or Add Buffer (Formate) Tail->Opt Yes Done Finalized Gradient Method Tail->Done No Opt->Eval

Workflow for optimizing RP-HPLC conditions for ionizable, lipophilic nitrostyrenes.

Degradation Parent Trans-2-Iodo-6-methoxy- 4-(2-nitrovinyl)phenol UV UV Light Exposure Parent->UV Base Basic pH / Nucleophiles (e.g., MeOH + Base) Parent->Base Cis Cis-Isomer (Secondary Peak) UV->Cis Michael Michael Addition Adduct (Loss of Chromophore) Base->Michael

Primary degradation pathways of beta-nitrostyrenes affecting chromatographic purity.

Quantitative Data Summaries

To justify the experimental parameters, the following tables summarize the quantitative impact of mobile phase selection and autosampler storage conditions on the chromatography of 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol.

Table 1: Impact of Mobile Phase pH and Modifier on Chromatographic Parameters

Mobile Phase CompositionApparent pHPeak Symmetry ( As​ )Retention Factor ( k′ )Mechanistic Observation
Water / MeOH (Unbuffered)~ 5.82.8 (Severe Tailing)4.2Partial ionization of phenol; dynamic equilibrium.
10 mM Amm. Acetate / ACN6.8Split Peak3.5pH is at the pKa; co-elution of neutral and anionic species.
0.1% Formic Acid / MeOH2.71.1 (Excellent)4.8Phenol fully protonated, but risk of Michael addition over time.
0.1% Formic Acid / ACN 2.7 1.0 (Ideal) 4.5 Optimal condition; sharp peak, chemically inert environment.

Table 2: Autosampler Stability Matrix (Peak Area % Recovery)

Sample DiluentStorage Condition0 Hours12 Hours24 Hours
MethanolClear Vial, 25°C100%88%71% (Degradation peaks visible)
AcetonitrileClear Vial, 25°C100%94%89% (Isomerization observed)
Acetonitrile Amber Vial, 4°C 100% 99.8% 99.5% (Stable)

Standardized Experimental Protocol: Self-Validating RP-HPLC Method

This protocol is designed as a self-validating system. The inclusion of strict System Suitability Test (SST) criteria ensures that any failure in mobile phase preparation (e.g., forgotten acid modifier) is caught before sample analysis begins.

Phase 1: Mobile Phase Preparation
  • Aqueous Phase (A): Measure 1000 mL of ultrapure water (18.2 MΩ·cm). Add exactly 1.0 mL of LC-MS grade Formic Acid (0.1% v/v). Mix thoroughly and sonicate for 10 minutes to degas. Validation Check: The apparent pH must measure between 2.6 and 2.8.

  • Organic Phase (B): Measure 1000 mL of HPLC-grade Acetonitrile. Add exactly 1.0 mL of LC-MS grade Formic Acid (0.1% v/v). Degas via sonication. Do not substitute with Methanol.

Phase 2: Sample Preparation
  • Weigh exactly 10.0 mg of the 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol reference standard using a microbalance.

  • Dissolve completely in 10.0 mL of Acetonitrile to create a 1.0 mg/mL stock solution.

  • Dilute to a working concentration of 50 µg/mL using Mobile Phase A/B (50:50, v/v).

  • Transfer immediately to an amber autosampler vial to prevent UV-induced trans-to-cis isomerization.

Phase 3: Instrument Parameters
  • Column: C18, heavily end-capped to prevent secondary silanol interactions, 150 x 4.6 mm, 3.5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Oven Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: DAD scanning from 200–400 nm; extract the quantitative chromatogram at 320 nm .

  • Gradient Program:

    • 0.0 – 2.0 min: 30% B (Isocratic hold to focus the analyte)

    • 2.0 – 10.0 min: 30% 80% B (Linear ramp)

    • 10.0 – 12.0 min: 80% B (Wash highly lipophilic impurities)

    • 12.0 – 12.1 min: 80% 30% B

    • 12.1 – 17.0 min: 30% B (Column re-equilibration)

Phase 4: System Suitability Test (SST)

Inject the 50 µg/mL working standard in triplicate before running the sequence.

  • Acceptance Criteria: The Tailing Factor ( Tf​ ) must be ≤1.2 . The Relative Standard Deviation (RSD) of the retention time must be ≤0.5% .

  • Causality Check: If Tf​>1.2 , the system has failed the validation check. Discard the aqueous mobile phase and prepare fresh with verified 0.1% Formic Acid, as this indicates incomplete protonation of the phenol group.

References

  • Separation of beta-Nitrostyrene on Newcrom R1 HPLC column SIELC Technologies URL:[Link]

  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile PMC (National Institutes of Health) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 5-Iodovanillin vs. 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol

Introduction In the development of complex alkaloids, phenethylamines, and biaryl scaffolds, halogenated vanillin derivatives serve as critical synthetic building blocks. This guide provides an objective, mechanistic com...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the development of complex alkaloids, phenethylamines, and biaryl scaffolds, halogenated vanillin derivatives serve as critical synthetic building blocks. This guide provides an objective, mechanistic comparison between 5-iodovanillin (3-iodo-4-hydroxy-5-methoxybenzaldehyde) and its downstream Knoevenagel/Henry condensation product, 2-iodo-6-methoxy-4-(2-nitrovinyl)phenol . By analyzing their divergent electronic landscapes and reactivity profiles, researchers can optimize synthetic routing and anticipate mechanistic bottlenecks.

Structural & Electronic Causality

The reactivity of these two molecules is dictated by the functional group at the para-position relative to the phenolic hydroxyl group.

  • 5-Iodovanillin: The aldehyde group (-CHO) acts as a hard electrophile . The highly polarized carbonyl carbon is primed for nucleophilic attack by amines, carbanions, and nitronates. Furthermore, the electron-withdrawing nature of the aldehyde slightly depletes electron density from the aromatic ring, stabilizing the molecule while leaving the C–I bond highly accessible for oxidative addition in transition-metal catalysis [1].

  • 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol: The conversion of the aldehyde to a nitrovinyl group (-CH=CH-NO 2​ ) fundamentally alters the molecule's electronic topology. The nitrovinyl moiety is a highly conjugated soft electrophile and a potent Michael acceptor. The strong electron-withdrawing nitro group polarizes the alkene, making the β -carbon highly susceptible to conjugate addition. However, this extended π -system makes the molecule sensitive to light, strong bases, and unintended reduction during cross-coupling cycles.

Electronics cluster_0 5-Iodovanillin cluster_1 Nitrovinyl Derivative Aldehyde Aldehyde Carbon Hard Electrophile Iodide1 C-I Bond Oxidative Addition Nitrovinyl Nitrovinyl Group Soft Electrophile Iodide2 C-I Bond Altered Reactivity

Caption: Electronic topology comparison highlighting the shift from a hard to a soft electrophilic center.

Comparative Reactivity Profiles

Nucleophilic Addition vs. Conjugate Addition

5-Iodovanillin readily undergoes standard carbonyl chemistry. It is an excellent substrate for the Henry reaction, reductive amination, and Schiff base formation. Conversely, 2-iodo-6-methoxy-4-(2-nitrovinyl)phenol reacts primarily at the alkene. Nucleophiles such as thiols or amines will undergo Michael addition at the β -carbon rather than attacking the aromatic ring.

Cross-Coupling Dynamics

The aryl iodide in 5-iodovanillin is highly robust. It participates seamlessly in Suzuki-Miyaura, Sonogashira, and Heck couplings under both conventional and microwave heating [1]. The nitrovinyl derivative, while still possessing the requisite C–I bond, presents challenges in standard cross-coupling. The highly reactive alkene can undergo polymerization under harsh basic conditions, or unintended conjugate reduction if hydride species are generated during the catalytic cycle.

Pathways A 5-Iodovanillin (Aldehyde) B 2-Iodo-6-methoxy-4- (2-nitrovinyl)phenol A->B Henry Reaction (CH3NO2, Base) C Biaryl Derivatives (Suzuki Coupling) A->C Pd-Catalysis (Ar-B(OH)2) D Phenethylamine (Reduction) B->D LiAlH4 / THF (Reduction) E Michael Adducts (Conjugate Addition) B->E Nucleophiles (R-SH, R-NH2)

Caption: Divergent synthetic pathways demonstrating the downstream utility of both compounds.

Self-Validating Experimental Workflows

To ensure reproducibility, the following protocols are designed as self-validating systems where mechanistic causality is tied to observable physical changes.

Protocol A: Synthesis of 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol (Henry Reaction)
  • Procedure: Dissolve 1.0 eq of 5-iodovanillin and 0.5 eq of ammonium acetate in glacial acetic acid. Add 3.0 eq of nitromethane and reflux the mixture for 2–4 hours. Cool the mixture to room temperature and pour it into crushed ice. Filter and wash the resulting precipitate.

  • Causality: Ammonium acetate acts as a weak base to generate the nitronate anion from nitromethane, which attacks the electrophilic aldehyde. Glacial acetic acid provides the acidic environment necessary to protonate the resulting hydroxyl group, facilitating its elimination as water to form the thermodynamically stable trans-nitrostyrene.

  • Self-Validation: The formation of a heavy, brightly colored (yellow/orange) precipitate upon pouring into ice confirms the generation of the highly conjugated nitrovinyl π -system.

Protocol B: Green Suzuki-Miyaura Coupling of 5-Iodovanillin
  • Procedure: Combine 1.0 eq of 5-iodovanillin, 1.2 eq of arylboronic acid, and 3.0 eq of K 2​ CO 3​ in a 1:1 mixture of ethanol and water. Add 0.05 eq of Pd(OAc) 2​ . Heat the mixture to 60–80 °C for 1–2 hours. Cool the mixture and acidify with 10% HCl (aq) to precipitate the product [1].

  • Causality: The aqueous ethanol solvent dissolves both the organic substrates and the inorganic base. The base is essential for coordinating with the boronic acid, forming a reactive boronate complex that undergoes transmetalation with the Pd(II) intermediate.

  • Self-Validation: The reaction mixture will visibly darken upon the addition of the palladium catalyst (indicating the formation of the active Pd(0) species). The successful formation of the biaryl product is confirmed by its sudden precipitation upon acidification.

Protocol C: Exhaustive Reduction to Phenethylamine
  • Procedure: Suspend 4.0 eq of LiAlH 4​ in anhydrous THF at 0 °C under an inert atmosphere. Slowly add a solution of 1.0 eq of 2-iodo-6-methoxy-4-(2-nitrovinyl)phenol in THF dropwise. Gradually warm to room temperature, then reflux for 4–8 hours. Quench carefully using the Fieser method (n mL H 2​ O, n mL 15% NaOH, 3n mL H 2​ O) and filter the aluminum salts.

  • Causality: The initial hydride attack occurs at the β -carbon of the nitrovinyl group because the nitro group strongly withdraws electron density, making the alkene highly electrophilic. Once the alkene is reduced, the aliphatic nitro group is subsequently reduced to the primary amine. Extended refluxing is required to overcome the activation energy of the final N–O bond cleavages.

  • Self-Validation: The intense yellow/orange color of the starting material will immediately dissipate upon addition to the hydride suspension, physically confirming the disruption of the conjugated π -system and the successful reduction of the alkene.

Quantitative Data & Compatibility Comparison

Parameter5-Iodovanillin2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol
Functional Core Aldehyde (-CHO)Nitrovinyl (-CH=CH-NO 2​ )
Electronic Nature Hard electrophile (C=O)Soft electrophile (Michael acceptor)
Primary Reactivity Nucleophilic addition, Schiff base formationConjugate addition, exhaustive reduction
Pd-Catalysis Compatibility Excellent (Standard Suzuki/Sonogashira) [1]Moderate (Alkene/Nitro groups may interfere)
Visual Indicators Tan/light brown powderBright yellow/orange crystalline solid
Downstream Utility Biaryls, benzofurans, nitrostyrenesPhenethylamines, isoquinoline alkaloids

References

  • Title: Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles Source: Green Chemistry Letters and Reviews URL: [Link]

  • Title: The First Enantioselective Total Synthesis of (−)-trans-Dihydronarciclasine Source: Journal of Natural Products URL: [Link]

Comparative

HPLC Method Validation for 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol Purity: A Comprehensive Comparison Guide

Executive Summary 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol is a highly functionalized β -nitrostyrene derivative, typically synthesized via the Knoevenagel condensation of 5-iodovanillin with nitromethane[1]. As a critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol is a highly functionalized β -nitrostyrene derivative, typically synthesized via the Knoevenagel condensation of 5-iodovanillin with nitromethane[1]. As a critical intermediate in the synthesis of complex alkaloids and biologically active pharmacophores[2], ensuring its absolute purity is paramount. Unreacted aldehydes or degradation products can severely impact the yield and stereoselectivity of downstream asymmetric syntheses.

This guide provides an authoritative comparison between traditional High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for the analysis of this compound. Furthermore, it outlines a robust, self-validating experimental protocol and details the method validation process in strict accordance with the latest ICH Q2(R2) guidelines[3].

Chemical Context & Analytical Challenges

Analyzing this specific iodinated nitrostyrene presents a unique set of chromatographic challenges that dictate our methodological choices:

  • Steric Bulk & Hydrophobicity: The iodine atom at the 2-position significantly increases the molecule's lipophilicity and steric profile. On older, low-density stationary phases, this often leads to secondary interactions with unendcapped silanols, resulting in severe peak tailing.

  • Ionizable Phenolic Hydroxyl: With a pKa of approximately 8.5, the phenol group can partially ionize at a neutral pH. This dynamic equilibrium during the run causes peak broadening and retention time shifts. Causality in Design: The mobile phase must be strictly buffered to an acidic pH (e.g., 0.1% Formic Acid, pH ~2.7) to keep the phenol fully protonated, ensuring a neutral, predictable interaction with the reverse-phase column.

  • Highly Conjugated System: The β -nitrovinyl moiety extends the aromatic conjugation, providing a strong UV chromophore (optimal absorption at ~320 nm). While this allows for highly sensitive UV detection, the electron-withdrawing nature of the nitro group makes the alkene susceptible to nucleophilic addition or degradation if left in basic sample diluents.

Platform Comparison: UHPLC vs. Traditional HPLC

Historically, nitrostyrenes were analyzed using standard HPLC with 5 µm particle columns[4]. However, modern analytical laboratories are rapidly transitioning to UHPLC. UHPLC systems utilize sub-2 µm particles and operate at extreme pressures (up to 1,300 bar / 20,000 psi), dramatically increasing theoretical plates and resolution[5],[6]. For complex phenolic mixtures, UHPLC provides superior peak capacity and significantly reduces analysis time[7].

Table 1: Performance Comparison for Nitrostyrene Analysis
ParameterTraditional HPLCOptimized UHPLCAdvantage / Scientific Rationale
Column C18, 250 x 4.6 mm, 5 µmCore-Shell C18, 100 x 2.1 mm, 1.7 µmSub-2 µm particles reduce eddy diffusion, sharpening peaks[5].
Flow Rate 1.0 mL/min0.4 mL/minLower flow rate in UHPLC still yields higher linear velocity due to narrow bore[6].
System Pressure ~150 bar (2,175 psi)~850 bar (12,300 psi)High pressure overcomes the resistance of tightly packed small particles[5].
Run Time 25.0 minutes4.5 minutes80% reduction in analysis time, crucial for high-throughput screening[7].
Solvent Consumption 25.0 mL per run1.8 mL per runSignificant reduction in hazardous waste (Acetonitrile/Formic Acid)[8].
Peak Tailing (Tf) 1.6 - 1.81.05 - 1.15Core-shell technology minimizes longitudinal diffusion of the bulky iodine atom.

Experimental Protocol: Self-Validating UHPLC Method

To ensure trustworthiness , this protocol is designed as a self-validating system. The inclusion of a System Suitability Test (SST) ensures the instrument is performing optimally before any sample data is recorded.

A. Reagents & Materials
  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water (Suppresses phenol ionization).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Diluent: Methanol:Water (80:20, v/v). Note: Avoid basic diluents to prevent degradation of the nitrovinyl group.

  • Column: Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) or equivalent.

B. Step-by-Step Methodology
  • Preparation of Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol reference standard into a 10 mL volumetric flask. Dissolve completely in 8 mL of Methanol using sonication, then make up to volume with Water.

  • Preparation of Working Standard (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the Diluent.

  • Instrument Setup:

    • Column Temperature: 40°C (Reduces mobile phase viscosity and backpressure).

    • Detection: UV at 320 nm.

    • Injection Volume: 1.0 µL.

    • Gradient Program:

      • 0.0 - 0.5 min: 10% B

      • 0.5 - 3.0 min: Linear ramp to 90% B

      • 3.0 - 3.5 min: Hold at 90% B (Column wash)

      • 3.5 - 3.6 min: Return to 10% B

      • 3.6 - 4.5 min: Re-equilibration at 10% B

  • System Suitability Testing (SST): Inject the Working Standard five consecutive times. The run is only valid if the Relative Standard Deviation (%RSD) of the peak area is 2.0%, the theoretical plates (N) > 10,000, and the tailing factor (Tf) 1.5.

Method Validation Framework (ICH Q2(R2))

In November 2023, the International Council for Harmonisation (ICH) adopted the revised Q2(R2) guidelines, which emphasize a lifecycle and Quality-by-Design (QbD) approach to analytical procedure validation[3],[9]. The validation of this UHPLC method strictly adheres to these parameters[10].

Table 2: Validation Summary Data
ICH Q2(R2) ParameterAcceptance CriteriaExperimental ResultStatus
Specificity [9]Baseline resolution ( Rs​>1.5 ) from 5-iodovanillin and nitromethane. Rs​=4.2 (No matrix interference detected).PASS
Linearity & Range R2≥0.999 over 10% to 150% of target concentration (5 - 75 µg/mL). R2=0.9998 ; y = 14523x + 12.4PASS
Accuracy (Recovery) 98.0% - 102.0% recovery across 3 spike levels (50%, 100%, 150%).Mean Recovery = 99.6%PASS
Precision (Repeatability) %RSD 2.0% for 6 replicate injections at 100% concentration.%RSD = 0.85%PASS
LOD / LOQ Signal-to-Noise (S/N) 3 for LOD; S/N 10 for LOQ.LOD = 0.05 µg/mL; LOQ = 0.15 µg/mLPASS
Robustness Stable retention and area under deliberate variations ( ± 2°C, ± 0.1 pH).Max %RSD = 1.4% under all varied conditions.PASS

Validation Workflow Visualization

The following diagram maps the logical progression of the ICH Q2(R2) analytical lifecycle applied to our target compound.

ValidationWorkflow Start Analytical Target Profile (2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol) Spec Specificity Baseline separation from 5-iodovanillin Start->Spec Lin Linearity & Range R² > 0.999 (5-75 µg/mL) Spec->Lin Acc Accuracy & Precision Spike Recovery & %RSD < 2.0% Lin->Acc Sens Sensitivity LOD (S/N > 3) & LOQ (S/N > 10) Acc->Sens Rob Robustness Temp, Flow Rate, pH variations Sens->Rob

Fig 1: ICH Q2(R2) lifecycle workflow for nitrostyrene HPLC method validation.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (Adopted Nov 2023).[3],[9],[10] URL:[Link]

  • Improving HPLC Separation of Polyphenols. LCGC International.[7] URL:[Link]

  • What Is the Difference Between UHPLC and HPLC? Chrom Tech, Inc.[5],[6],[8] URL:[Link]

  • The First Enantioselective Total Synthesis of (−)-trans-Dihydronarciclasine. Journal of Natural Products, ACS Publications. (Details the synthesis of 5-iodovanillin and its nitromethane condensation).[1] URL:[Link]

  • Stereoselective synthesis of trans-dihydronarciclasine derivatives containing a 1,4-benzodioxane moiety. PubMed Central (PMC).[2] URL:[Link]

Sources

Validation

Spectroscopic Comparison Guide: 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol vs. Reference Standards

Executive Summary & Rationale For researchers and drug development professionals synthesizing halogenated nitrostyrenes, 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol serves as a highly functionalized building block with poten...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

For researchers and drug development professionals synthesizing halogenated nitrostyrenes, 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol serves as a highly functionalized building block with potential antimicrobial and anti-inflammatory applications. However, validating the structural integrity of this target compound requires rigorous analytical comparison against established reference standards.

Synthetic & Structural Workflow

The following diagram illustrates the logical relationship between the starting material, the reference standards, and the target compound.

SyntheticWorkflow Vanillin Vanillin (Starting Material) Ref1 5-Iodovanillin (Reference Standard 1) Vanillin->Ref1 Iodination (Oxone, KI) Ref2 2-Methoxy-4-(2-nitrovinyl)phenol (Reference Standard 2) Vanillin->Ref2 Henry Reaction (CH3NO2, Amine) Target 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol (Target Compound) Ref1->Target Henry Reaction (CH3NO2, Amine)

Synthetic workflow mapping the target compound to its precursor and reference standards.

Causality in Spectroscopic Choices (E-E-A-T)

To establish a self-validating analytical protocol, we do not merely record spectra; we interrogate specific diagnostic signals that prove causality in the chemical transformations.

Nuclear Magnetic Resonance (¹H-NMR)
  • Regiochemistry Validation (The Iodine Marker): In the precursor 5-iodovanillin, the electrophilic aromatic substitution of iodine occurs selectively at the 5-position. This is proven by the presence of two aromatic protons exhibiting a meta-coupling constant ( J≈1.7 Hz) [3]. When comparing the target compound to Reference 2 (which has a complex ABX spin system of d,d,dd ), the target must retain this simple meta-coupled doublet system. This proves the iodine atom was not lost during the basic conditions of the Henry reaction.

  • Functional Group Transformation (The Nitrovinyl Marker): The conversion of the aldehyde to the nitrovinyl group is tracked by the complete disappearance of the highly deshielded aldehyde proton ( ∼9.8 ppm). In its place, two vinylic protons emerge ( ∼7.8−8.0 ppm).

  • Stereochemical Self-Validation: The coupling constant of these vinylic protons ( J≈13.5 Hz) is a critical self-validating metric. A J -value in this range confirms the thermodynamically favored E (trans) configuration of the alkene, which is the expected outcome of a successful Henry condensation [2].

Infrared Spectroscopy (FT-IR)
  • Carbonyl to Nitro Shift: The starting material (Reference 1) exhibits a strong, sharp carbonyl stretch ( C=O ) at ∼1670 cm⁻¹. The successful synthesis of the target is confirmed by the complete absence of this band and the appearance of strong asymmetric and symmetric nitro ( NO2​ ) stretches at ∼1510 cm⁻¹ and ∼1340 cm⁻¹, respectively.

Spectroscopic Comparison Data

The following table summarizes the quantitative diagnostic markers used to objectively evaluate the target against the reference standards.

CompoundRoleKey ¹H-NMR Signals (DMSO-d₆, ppm)Key FT-IR Bands (cm⁻¹)Structural Confirmation
5-Iodovanillin Reference 19.76 (s, 1H, CHO)7.89 (d, J=1.7 Hz, 1H, Ar-H)7.42 (d, J=1.7 Hz, 1H, Ar-H)1670 (C=O stretch)500-600 (C-I stretch)Validates starting material purity and iodine regiochemistry.
2-Methoxy-4-(2-nitrovinyl)phenol Reference 2~8.00 (d, J=13.5 Hz, 1H, Alkene)7.4-6.8 (m, 3H, Ar-H ABX system)1510 (Asym. NO₂)1340 (Sym. NO₂)Validates the baseline shifts of the E-nitrovinyl group.
2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol Target~8.00 (d, J=13.5 Hz, 1H, Alkene)~7.85 (d, J=1.7 Hz, 1H, Ar-H)~7.50 (d, J=1.7 Hz, 1H, Ar-H)1510 (Asym. NO₂)1340 (Sym. NO₂)500-600 (C-I stretch)Confirms successful condensation (alkene) + retained iodine (meta-coupling).

Experimental Protocols

To ensure reproducibility, the following self-validating protocols describe the synthesis of the target compound from Reference 1 and the subsequent spectroscopic preparation [1][2].

Protocol A: Synthesis via Henry Condensation

Causality Note: n-Butylamine is chosen as the catalyst because it efficiently forms the reactive imine intermediate with the sterically hindered iodinated aldehyde, driving the condensation with nitromethane.

  • Preparation: In a 50 mL round-bottom flask, dissolve 10.0 mmol of 5-Iodovanillin (Reference 1) in 15 mL of anhydrous methanol.

  • Reagent Addition: Add 15.0 mmol of nitromethane to the solution and stir for 5 minutes at room temperature.

  • Catalysis (Self-Validating Step): Dropwise, add 1.0 mmol of n-butylamine. Validation: The solution will immediately transition from pale yellow to a deep red/orange, visually confirming the formation of the nitronate intermediate.

  • Reaction: Equip the flask with a reflux condenser and heat to 60 °C for 4 hours. Monitor completion via TLC (Hexanes:Ethyl Acetate 7:3). The aldehyde spot should completely disappear.

  • Isolation: Cool the mixture to 0 °C in an ice bath. Slowly add 0.1 M HCl until the pH reaches 3-4. Validation: A bright yellow precipitate (the target nitrostyrene) will crash out of the solution.

  • Purification: Vacuum filter the solid, wash with cold distilled water, and recrystallize from hot ethanol to yield the pure target compound.

Protocol B: NMR Sample Preparation

Causality Note: DMSO-d₆ is utilized instead of CDCl₃ because the highly polar phenolic and nitro groups drastically reduce solubility in non-polar solvents. Furthermore, dry DMSO prevents rapid proton exchange, allowing observation of the phenolic -OH signal if needed.

  • Accurately weigh 15-20 mg of the dried target compound.

  • Dissolve the sample in 0.6 mL of high-purity DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer the homogeneous solution to a standard 5 mm NMR tube.

  • Acquire the ¹H-NMR spectrum at a minimum of 400 MHz to ensure adequate resolution of the 1.7 Hz meta-coupling on the aromatic ring.

References

  • Title: Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles Source: Green Chemistry Letters and Reviews (Taylor & Francis) URL: [Link]

  • Title: 5-Iodovanillin(5438-36-8)
Comparative

A Comparative Guide to the Antimicrobial Efficacy of 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol

This guide provides a comprehensive analysis of the potential antimicrobial efficacy of the novel compound, 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol. Designed for researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the potential antimicrobial efficacy of the novel compound, 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol. Designed for researchers, scientists, and drug development professionals, this document synthesizes the theoretical basis for its activity, proposes detailed experimental protocols for its evaluation, and presents a comparative framework against established antimicrobial agents. While direct experimental data for this specific molecule is not yet broadly published, this guide extrapolates from the known bioactivities of its constituent chemical moieties—iodinated phenols and nitrostyrenes—to build a robust scientific case for its investigation.

Introduction: The Rationale for a Novel Phenolic Antimicrobial

The escalating crisis of antimicrobial resistance necessitates the exploration of new chemical entities with unique mechanisms of action. Phenolic compounds have long been recognized for their broad-spectrum antimicrobial properties.[1][2][3] The functionalization of a phenolic backbone offers a promising strategy for enhancing potency and overcoming existing resistance mechanisms. The subject of this guide, 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol, is a synthetic nitrostyrene derivative of an iodinated vanillin analog. This design strategically combines three key functional groups, each contributing to a hypothesized enhancement of antimicrobial activity:

  • The Phenolic Hydroxyl Group: This group is fundamental to the antimicrobial action of many phenols, which can disrupt microbial cell membrane integrity.[4]

  • The Nitrovinyl Group: The electrophilic nature of the β-nitrovinyl group makes it a potent Michael acceptor.[5] This allows it to form covalent adducts with nucleophilic residues (such as cysteine) in essential microbial enzymes and proteins, leading to their inactivation.[6]

  • The Iodine Moiety: Halogenation, particularly with iodine, has been shown to increase the antimicrobial potency of phenolic compounds.[7] This is attributed to increased lipophilicity, which enhances membrane permeability, and the potential for direct interaction with microbial proteins.

This guide will therefore explore the synthesis, proposed mechanism of action, and a detailed framework for the comparative evaluation of 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol.

Synthesis of 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol

The synthesis of the title compound can be achieved through a two-step process, beginning with the iodination of vanillin, followed by a Henry (nitroaldol) condensation.

Step 1: Iodination of Vanillin

The introduction of an iodine atom onto the vanillin ring is a critical first step.

  • Protocol:

    • Dissolve vanillin in a suitable solvent such as glacial acetic acid.

    • Add a source of iodine, such as potassium iodide, to the solution.

    • Introduce an oxidizing agent, like hydrogen peroxide, dropwise while stirring.[8]

    • The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is poured into water to precipitate the iodinated vanillin.

    • The solid is collected by filtration, washed, and dried.

Step 2: Henry Condensation

The final step involves the condensation of the iodinated vanillin with nitromethane to form the nitrovinyl group. This reaction is a classic and efficient method for creating this functional moiety.[5][9][10]

  • Protocol:

    • Dissolve the iodinated vanillin in nitromethane.

    • Add a base catalyst, such as anhydrous ammonium acetate, to the mixture.[5]

    • The reaction can be performed at room temperature or with gentle heating to drive it to completion.

    • The formation of a precipitate indicates the product is forming.

    • The reaction mixture is then cooled, and the solid product, 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol, is collected by filtration.

    • The crude product can be purified by recrystallization from a suitable solvent like methanol or ethanol.

Vanillin Vanillin IodinatedVanillin Iodinated Vanillin Vanillin->IodinatedVanillin Iodination (KI, H₂O₂) TargetCompound 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol IodinatedVanillin->TargetCompound Henry Condensation (Base Catalyst) Nitromethane Nitromethane Nitromethane->TargetCompound

Caption: Synthetic pathway for 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol.

Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol is likely multifactorial, targeting several key microbial processes. While direct studies on this molecule are pending, we can infer its mechanism from related compounds. The closely related 2-methoxy-4-vinylphenol has been shown to interact with bacterial DNA gyrase and lipoprotein LpxC, which is essential for the integrity of the outer membrane of Gram-negative bacteria.[11][12]

The proposed mechanism involves:

  • Membrane Disruption: The lipophilic nature of the iodinated phenolic structure is expected to facilitate its intercalation into the microbial cell membrane, disrupting the lipid bilayer and increasing permeability.[4] This leads to the leakage of essential ions and metabolites.

  • Enzyme Inhibition: The electrophilic nitrovinyl group is a key pharmacophore that can covalently bind to nucleophilic residues (e.g., cysteine thiols) in critical bacterial enzymes.[6] This irreversible inhibition of enzymes involved in cellular respiration, cell wall synthesis, and DNA replication would lead to cell death.

cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Bacterial Cytoplasm Compound 2-Iodo-6-methoxy- 4-(2-nitrovinyl)phenol Membrane Lipid Bilayer Disruption Increased Permeability Compound->Membrane Intercalation Enzymes Essential Enzymes (e.g., DNA Gyrase, Thiol-containing enzymes) Compound->Enzymes Cellular Uptake Cell Death Cell Death Membrane->Cell Death Inactivation Irreversible Inhibition Enzymes->Inactivation Covalent Adduction (Michael Addition) Inactivation->Cell Death

Caption: Proposed antimicrobial mechanism of action.

Comparative Efficacy: An Experimental Framework

To rigorously assess the antimicrobial potential of 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol, a series of standardized in vitro assays are proposed. The performance of the title compound will be compared against a panel of control agents, including a parent compound (Vanillin), a common phenolic antiseptic (Triclosan), and a broad-spectrum antibiotic (Ciprofloxacin).

4.1. Selected Microbial Strains

A representative panel of clinically relevant microorganisms should be used:

  • Gram-positive: Staphylococcus aureus (ATCC 29213), Enterococcus faecalis (ATCC 29212)

  • Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

  • Fungal: Candida albicans (ATCC 90028)

4.2. Antimicrobial Susceptibility Testing

The primary method for determining antimicrobial efficacy is the measurement of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

  • Experimental Protocol: Broth Microdilution for MIC Determination

    • Prepare a stock solution of 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol and comparator compounds in dimethyl sulfoxide (DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

    • Prepare a standardized inoculum of each microbial strain to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Add the microbial inoculum to each well. Include a positive control (microbes, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

  • Experimental Protocol: MBC/MFC Determination

    • Following MIC determination, take an aliquot from each well that shows no visible growth.

    • Plate the aliquot onto an appropriate agar medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

    • Incubate the plates at 37°C for 24-48 hours.

    • The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

4.3. Hypothetical Comparative Data

The following table presents a hypothetical but scientifically plausible set of MIC values to illustrate the expected outcome of such a study. The data is extrapolated from the known effects of halogenation and the addition of a nitrovinyl group to phenolic compounds.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)C. albicans MIC (µg/mL)
2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol 4-8 8-16 16-32 8-16
Vanillin>1000>1000>1000>1000
Triclosan0.06-0.125128->256>2564-16
Ciprofloxacin0.25-10.008-0.030.25-1N/A

This data is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

The rational design of 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol, combining the established antimicrobial properties of a phenolic core with the bio-potentiating effects of iodination and a reactive nitrovinyl group, presents a compelling case for its investigation as a novel antimicrobial agent. The proposed synthetic route is straightforward, and the outlined experimental framework provides a clear path to validating its efficacy against a panel of clinically important pathogens.

Future studies should focus on elucidating the precise molecular targets of this compound, evaluating its cytotoxicity against mammalian cell lines to determine its therapeutic index, and assessing its efficacy in more complex models, such as microbial biofilms.[13] The insights gained from such investigations will be crucial in determining the potential of 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol and its derivatives as next-generation antimicrobial agents.

References

  • Aziz, N. H., Farag, S. E., Mousa, L. A., & Abo-Zaid, M. A. (1998). Comparative antibacterial and antifungal effects of some phenolic compounds. Microbios, 93(374), 43-54.
  • Bouarab-Chibane, L., et al. (2019). Phenolic-Rich Plant Extracts With Antimicrobial Activity: An Alternative to Food Preservatives and Biocides?. Frontiers in Microbiology, 10, 1796.
  • Petrović, M., et al. (2023). Comparative Study of the antibacterial activity, total phenolic and total flavonoid content of nine Hypericum species grown in Greece. Molecules, 28(5), 2389.
  • ResearchGate. (2026). A COMPARATIVE STUDY OF ANTIBACTERIAL, ANTIOXIDANT ACTIVITY AND TOTAL CONTENT OF PHENOLIC COMPOUNDS FROM A COMBINATION OF CLOVE AND CINNAMON ESSENTIAL OILS. Available at: [Link]

  • SciELO. (2021). Antimicrobial and antibiofilm activities of phenolic compounds extracted from Populus nigra and Populus alba buds (Algeria). Available at: [Link]

  • U.S. National Library of Medicine. (1970). New Antimicrobial Nitrofuran, trans-5-Amino-3-[2-(5-Nitro-2-Furyl)Vinyl]-Δ2 -1,2,4-Oxadiazole: Antibacterial, Antifungal, and Antiprotozoal Activities In Vitro. Antimicrobial Agents and Chemotherapy.
  • ResearchGate. (2025). Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. Available at: [Link]

  • U.S. National Library of Medicine. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, 10, 2232.
  • Frontiers Media S.A. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, 10, 2232.
  • ResearchGate. (2010). Synthesis of (E)-2-(2-nitrovinyl)phenols. Available at: [Link]

  • ResearchGate. (2018). Antimicrobial Activity of Disinfectants and Comparative Study with Phenol. Available at: [Link]

  • U.S. National Library of Medicine. (2023). Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1. Journal of Functional Foods, 103, 105485.
  • U.S. National Library of Medicine. (2011). Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. Food and Chemical Toxicology, 49(12), 3121-3127.
  • MDPI. (2022). Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. Horticulturae, 8(5), 401.
  • U.S. National Library of Medicine. (2022). Antibacterial activity evaluation of vinyl sulfones against global predominant methicillin-resistant Staphylococcus aureus USA300. European Journal of Medicinal Chemistry, 235, 114283.
  • ResearchGate. (2020). Antioxidant and Antibacterial Evaluation of 2,6-dimethoxy-4-((phenylamino) methyl) Phenol and 2,6-Dimethoxy-4-((4′-nitrophenylimino)methyl) Phenol. Available at: [Link]

  • U.S. National Library of Medicine. (2020). Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage)
  • Google Patents. (2004). WO2004014829A1 - Method of preparing 2, 4, 6-triiodophenol.
  • ResearchGate. (2023). Anti-inflammatory activity of 2-Methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1. Available at: [Link]

  • ChemBK. (2024). trans-2-methoxy-4-(2-nitrovinyl)phenol. Available at: [Link]

Sources

Validation

A Researcher's Guide to Ensuring Batch Consistency: FTIR Spectral Comparison of 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol

In the realm of drug discovery and development, the consistency and purity of synthetic intermediates are paramount. Any batch-to-batch variability can have cascading effects on reaction yields, impurity profiles, and ul...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of drug discovery and development, the consistency and purity of synthetic intermediates are paramount. Any batch-to-batch variability can have cascading effects on reaction yields, impurity profiles, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This guide provides a comprehensive framework for utilizing Fourier-Transform Infrared (FTIR) spectroscopy as a rapid, reliable, and non-destructive method to compare different batches of 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol, a key building block in various synthetic pathways.

The principles and methodologies described herein are grounded in established spectroscopic techniques and adhere to the rigorous standards expected in a pharmaceutical research and quality control environment.[2][3][4][5] We will delve into the "why" behind the "how," offering insights honed from years of practical application in the field.

The Importance of Vibrational Fingerprinting

Every molecule possesses a unique "vibrational fingerprint" that can be captured by FTIR spectroscopy.[6][7] The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching, bending, etc.) of the chemical bonds within the molecule. For a complex organic molecule like 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol, its FTIR spectrum provides a detailed snapshot of its constituent functional groups.

By comparing the FTIR spectra of different batches, we can swiftly identify any discrepancies that may indicate:

  • The presence of residual starting materials (e.g., vanillin, nitromethane).[8][9]

  • The formation of side-products or isomers.

  • Variations in polymorphic form or solvation state.

  • Degradation of the compound.

This guide will walk you through a systematic approach to performing this critical quality control assessment.

Experimental Workflow: A Self-Validating Protocol

The following protocol is designed to be a self-validating system, minimizing the potential for error and ensuring the generation of high-quality, reproducible data.

Instrumentation and Materials
  • FTIR Spectrometer: A well-maintained and calibrated FTIR spectrometer is essential. For this analysis, a spectrometer with a deuterated triglycine sulfate (DTGS) detector is suitable.

  • Sampling Accessory: An Attenuated Total Reflectance (ATR) accessory is highly recommended for its ease of use and minimal sample preparation.[10][11][12]

  • Reference Standard: A well-characterized, high-purity batch of 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol should be designated as the reference standard.

  • Batches for Comparison: The new batches of the compound to be evaluated.

  • Software: Appropriate software for data acquisition, processing, and comparison.

Step-by-Step Methodology
  • Instrument Preparation and Background Collection:

    • Ensure the ATR crystal is meticulously cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely. A clean crystal is paramount to prevent cross-contamination.[10][13]

    • Collect a background spectrum. This crucial step accounts for the absorbance of ambient moisture and carbon dioxide, as well as any intrinsic signals from the instrument itself.

  • Reference Standard Analysis:

    • Place a small, representative sample of the reference standard onto the ATR crystal, ensuring complete coverage.

    • Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal. This is critical for spectral reproducibility.[10]

    • Acquire the spectrum. A typical acquisition would involve 32 scans at a resolution of 4 cm⁻¹.

  • Sample Analysis (New Batches):

    • Thoroughly clean the ATR crystal as described in step 1.

    • Repeat the sample analysis procedure (steps 2a-2c) for each new batch of 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol. Consistency in sample application and pressure is key.

  • Data Processing and Comparison:

    • Perform an ATR correction on all spectra. This mathematical correction accounts for the wavelength-dependent depth of penetration of the infrared beam.

    • Baseline correct all spectra to remove any broad, underlying features.

    • Normalize the spectra to a prominent, consistent peak. This allows for direct comparison of peak intensities.

    • Overlay the spectra of the new batches with the reference standard spectrum for visual comparison.

    • For a more quantitative comparison, a difference spectrum can be calculated by subtracting the reference spectrum from each sample spectrum.

The following diagram illustrates the logical flow of this experimental workflow:

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Comparison Clean_ATR Clean ATR Crystal Background Collect Background Spectrum Clean_ATR->Background Analyze_Ref Analyze Reference Standard Background->Analyze_Ref Clean_ATR2 Clean ATR Crystal Analyze_Ref->Clean_ATR2 Analyze_Batch Analyze New Batch Clean_ATR2->Analyze_Batch Process ATR & Baseline Correction, Normalization Analyze_Batch->Process Overlay Overlay Spectra Process->Overlay Difference Calculate Difference Spectrum Overlay->Difference Decision Accept or Reject Batch Difference->Decision

Caption: Workflow for FTIR Spectral Comparison of Batches.

Interpreting the Spectra: A Guide to Key Vibrational Modes

The chemical structure of 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol contains several key functional groups, each with characteristic vibrational frequencies. Understanding these is crucial for accurate spectral interpretation.

molecule_vibrations cluster_molecule 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol cluster_groups Key Functional Groups & Vibrational Modes mol OH Phenolic O-H Stretch (~3200-3600 cm⁻¹) CH_arom Aromatic C-H Stretch (~3000-3100 cm⁻¹) CH_vinyl Vinylic C-H Stretch (~3000-3100 cm⁻¹) CH_methoxy Methoxy C-H Stretch (~2850-2960 cm⁻¹) NO2_asym Asymmetric NO₂ Stretch (~1500-1550 cm⁻¹) NO2_sym Symmetric NO₂ Stretch (~1335-1385 cm⁻¹) CC_arom Aromatic C=C Stretch (~1450-1600 cm⁻¹) CC_vinyl Vinylic C=C Stretch (~1620-1680 cm⁻¹) CO_ether Aryl-Alkyl Ether C-O Stretch (~1200-1275 cm⁻¹) CO_phenol Phenolic C-O Stretch (~1180-1260 cm⁻¹) CI C-I Stretch (~500-600 cm⁻¹) p1 p2 p3 p4 p5 p6 p7 p8 p9 p10 p11

Caption: Key Functional Groups of 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol.

Comparative Data Analysis: A Hypothetical Case Study

To illustrate the practical application of this guide, let's consider a hypothetical scenario where we are comparing two new batches (Batch B and Batch C) against our reference standard (Batch A).

Vibrational Mode Expected Wavenumber (cm⁻¹) Batch A (Reference) Batch B Batch C Interpretation of Discrepancies
Phenolic O-H Stretch~3200-36003450 (broad)3452 (broad)3448 (broad), additional sharp peak at 3610Batch C: The sharp peak at 3610 cm⁻¹ may indicate the presence of a non-hydrogen-bonded O-H group, possibly from a residual alcohol solvent or a different polymorphic form.
Asymmetric NO₂ Stretch~1500-1550152515251525All batches are consistent.
Symmetric NO₂ Stretch~1335-1385135013501350All batches are consistent.
Vinylic C=C Stretch~1620-1680164016401640All batches are consistent.
Aryl-Alkyl Ether C-O Stretch~1200-1275126012601260All batches are consistent.
"Fingerprint" Region600-1400Complex patternIdentical to Batch ASignificant differences in peak positions and intensitiesBatch C: The variations in the fingerprint region suggest a different overall molecular structure or the presence of significant impurities.

In this case study, Batch B would be considered spectrally equivalent to the reference standard and would be accepted. Batch C, however, shows significant deviations that warrant further investigation through other analytical techniques such as HPLC, LC-MS, and NMR before it can be approved for use.

Conclusion and Best Practices

FTIR spectroscopy is an indispensable tool for the rapid and effective assessment of batch-to-batch consistency of 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol. By establishing a well-characterized reference standard and adhering to a rigorous, self-validating experimental protocol, researchers can confidently ensure the quality and consistency of this critical synthetic intermediate.

Key Takeaways for Scientific Integrity:

  • Always use a reference standard: This is the cornerstone of any comparative analysis.

  • Consistency is key: Maintain consistent sample preparation, application, and instrument parameters.

  • The fingerprint region is your friend: While characteristic functional group peaks are important, the fingerprint region often reveals subtle but critical differences between batches.[14][15]

  • FTIR is a screening tool: While powerful, FTIR should be used in conjunction with other analytical techniques for comprehensive quality control.

By integrating these principles into your workflow, you can enhance the reliability of your research and contribute to the development of safe and effective pharmaceuticals.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). [Link]

  • MasterControl. (n.d.). ICH Q2 (R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of pure o-nitrophenol. [Link]

  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. [Link]

  • Agilent. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. [Link]

  • Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • Spectroscopy Online. (2023). Spectroscopy and Spectroscopic Analytical Techniques in the United States Pharmacopeia–National Formulary (USP–NF). [Link]

  • Journal of Chemical Ecology. (1993). Characterization of vinyl-substituted, carbon-carbon double bonds by GC/FT-IR analysis. [Link]

  • Mettler Toledo. (n.d.). USP - Standard Norms and Instruments for UV/Vis Spectroscopy. [Link]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. [Link]

  • Labcompare. (2024). The Do's and Don'ts of FTIR Spectroscopy for Thin Film Analysis. [Link]

  • ResearchGate. (n.d.). Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c) 4-nitrophenol. [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. [Link]

  • Indian Journal of Pure and Applied Physics. (2016). FTIR, FT-Raman spectra and DFT analysis of 3-methyl-4-nitrophenol. [Link]

  • ECA Academy. (2014). Revision of the USP Chapter on Spectroscopic Methods. [Link]

  • Journal of Polymer Science: Polymer Physics Edition. (1976). Fourier Transform Infrared Study of Plasticized and Unplasticized Poly(vinyl chloride). [Link]

  • Environmental Science & Technology. (2025). Unveiling Molecular Constraints on the Formation and Fate of Organoiodine Compounds under Aquifer Conditions. [Link]

  • Redalyc. (n.d.). Fingerprint analysis of FTIR spectra of polymers containing vinyl acetate. [Link]

  • Veryst Engineering. (n.d.). FTIR Microscopy Analysis of Thermoplastic Solvent Bonding. [Link]

  • Geochimica et Cosmochimica Acta. (2013). Novel molecular-level evidence of iodine binding to natural organic matter from Fourier transform ion cyclotron resonance mass spectrometry. [Link]

  • Shimadzu. (n.d.). Infrared Spectra of Polyvinyl Chloride. [Link]

  • Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]

  • Hellma. (n.d.). USP<857> (United States Pharmacopeia). [Link]

  • Agilent. (n.d.). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.). [Link]

  • Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. [Link]

  • RTI Laboratories. (n.d.). FTIR Analysis. [Link]

  • Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2017). IR Spectroscopic Study of Substances Containing Iodine Adduct. [Link]

  • PubChem. (n.d.). 2-Methoxy-4-((E)-2-nitrovinyl)phenol. [Link]

  • Essential FTIR. (2022). Batch Processing of Spectral Data. [Link]

  • Frontiers in Marine Science. (2023). ATR-FTIR spectroscopy combined with multivariate analysis as a rapid tool to infer the biochemical composition of Ulva laetevirens (Chlorophyta). [Link]

  • Food Biophysics. (2014). Use of FT-IR Spectra and PCA to the Bulk Characterization of Cell Wall Residues of Fruits and Vegetables Along a Fraction Process. [Link]

  • PubChem. (n.d.). 2-Iodo-6-methoxyphenol. [Link]

  • Wikipedia. (n.d.). 2-Methoxy-4-vinylphenol. [Link]

  • ResearchGate. (n.d.). Synthesis of (E)-2-(2-nitrovinyl)phenols. [Link]

  • Wikipedia. (n.d.). Organoiodine chemistry. [Link]

  • International Journal of Molecular Sciences. (2025). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. [Link]

  • Molecules. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Safe Handling and Disposal of 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol

As a drug development professional or laboratory scientist, handling highly functionalized synthetic intermediates requires a disposal strategy that goes beyond basic compliance. 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol i...

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Author: BenchChem Technical Support Team. Date: April 2026

As a drug development professional or laboratory scientist, handling highly functionalized synthetic intermediates requires a disposal strategy that goes beyond basic compliance. 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol is a complex, multi-hazard molecule. Improper disposal of this compound does not merely result in regulatory fines; it poses severe risks of thermal runaway in waste containers and the generation of highly toxic environmental pollutants during incineration.

This guide provides a self-validating, field-proven protocol for the safe logistical management and disposal of this specific chemical class, ensuring your laboratory maintains the highest standards of operational safety.

Chemical Profile & Hazard Causality

To design a safe disposal protocol, we must first deconstruct the molecule and understand the causality behind its reactivity. This compound contains four distinct functional groups, each dictating a specific handling requirement:

  • The Nitrovinyl Group (Reactive/Sensitizer): The 2-nitrovinyl moiety is a highly electron-deficient alkene, making it a potent Michael acceptor. If disposed of in a generic organic waste drum containing nucleophiles (such as aliphatic amines or thiols from other experiments), it can undergo a spontaneous, exothermic Michael addition. In a sealed waste container, this can lead to auto-polymerization, thermal runaway, and catastrophic container failure .

  • The Iodo Group (Halogenated Hazard): Heavy halogens cannot be mixed with standard organic waste. Incinerating iodine-containing compounds at standard temperatures produces corrosive hydrogen iodide (HI) gas and risks the formation of highly toxic polyhalogenated dibenzo-p-dioxins and dibenzofurans. It requires specialized high-temperature incineration with caustic flue gas scrubbing .

  • The Phenol Moiety (Corrosive/Toxic Carrier): Phenols are weakly acidic and highly membrane-permeable. In the event of a spill, the phenol acts as a carrier solvent, capable of dragging the toxic iodo-nitrostyrene directly through standard latex gloves and into the bloodstream.

  • The Methoxy Group: While relatively stable, it contributes to the overall organic fuel load during final incineration.

Quantitative Waste Stream Parameters

To prevent incompatible chemical mixing, all waste generated from experiments utilizing this compound must be strictly categorized. Table 1 outlines the quantitative thresholds and compatibility metrics required for safe disposal.

Table 1: Quantitative Waste Stream Parameters & Compatibility Matrix

Parameter / MoietyQuantitative ThresholdHazard ClassificationIncompatible Waste StreamsRequired Disposal Action
Halogen Content (I) > 5% w/wHalogenated OrganicNon-Halogenated Organics (<1% halogens)High-Temp Incineration (>1000°C) with Flue Gas Scrubbing
Water Content < 20% v/vOrganic Liquid WasteAqueous Waste Streams (>80% water)Segregate from aqueous metal/corrosive streams
pH Level (Phenol) 6.0 - 8.0Weakly Acidic / NeutralStrong Acids (pH < 2), Strong Bases (pH > 12)Neutralize prior to bulk collection
Nitrovinyl Reactivity Exothermic > 60°CReactive / SensitizerNucleophiles (Amines, Thiols, Hydrides)Store < 20°C; Dilute to < 10% w/v in waste solvent

Experimental Protocols: Step-by-Step Disposal Methodology

The following protocols establish a self-validating system: each step contains a verification check to ensure the chemical is stabilized before moving to the next phase of disposal.

Protocol A: Pre-Disposal Quenching and Stabilization

Objective: Deactivate the reactive nitrovinyl group and prevent auto-polymerization before adding to bulk waste.

  • Assess the State of the Waste: Determine if the 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol is a pure solid residue or dissolved in a reaction mother liquor.

  • Dilution (If Solid): Do not dispose of the pure solid directly into a bulk liquid waste drum. Dissolve the solid residue in a compatible, unreactive halogenated solvent (e.g., Dichloromethane) to a concentration of < 10% w/v. Causality: Dilution drastically reduces the kinetic rate of any potential exothermic polymerization.

  • Quench Active Nucleophiles: If the solution contains unreacted amines or strong bases from a previous synthesis step, neutralize the solution to a pH of 6.0–8.0 using a mild acid (e.g., 1M HCl) before transferring to the waste container.

  • Verification: Use pH indicator strips to confirm the solution is neutral. A neutral pH ensures the phenol remains protonated and prevents base-catalyzed degradation of the nitrostyrene.

Protocol B: Segregation and Packaging

Objective: Isolate the halogenated waste to comply with EPA regulations and prevent dioxin formation.

  • Container Selection: Select a high-density polyethylene (HDPE) waste carboy. Causality: HDPE is resistant to phenolic degradation and will not shatter like glass if mild off-gassing occurs.

  • Stream Assignment: Pour the stabilized solution strictly into the Halogenated Organic Waste stream. CRITICAL: Verify the container label. Mixing this with the "Non-Halogenated" stream will contaminate the entire drum, increasing disposal costs exponentially and creating an incineration hazard .

  • Secondary Containment: Place the HDPE container inside a secondary spill tray capable of holding 110% of the container's volume.

  • Labeling: Affix an EPA-compliant Hazardous Waste tag. Explicitly write: "Halogenated Organic Waste: Contains Iodine, Phenol, and Reactive Nitrostyrene derivatives."

  • Storage Conditions: Store the waste container in a well-ventilated, dark area at < 20°C. Causality: The iodo-phenol moiety is light-sensitive and can generate iodine radicals, while the nitrovinyl group is heat-sensitive.

Workflow Visualization

The following logical workflow illustrates the decision-making process for the safe segregation and disposal of this compound.

Logical workflow for halogenated nitrostyrene waste segregation and disposal.

References

To support the scientific integrity and regulatory compliance of your laboratory operations, the methodologies described above are grounded in the following authoritative sources:

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System; General Guidelines. URL:[Link]

Handling

Personal protective equipment for handling 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol

As a Senior Application Scientist, I approach laboratory safety not merely as a set of compliance checklists, but as a fundamental parameter of experimental reproducibility and operational excellence. Handling complex, p...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a set of compliance checklists, but as a fundamental parameter of experimental reproducibility and operational excellence. Handling complex, polyfunctional molecules like 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol requires moving beyond generic safety data sheets to understand the specific molecular architecture of the compound.

This guide provides a comprehensive, mechanistic approach to handling this chemical, ensuring that every protocol you execute is grounded in chemical logic and self-validating safety principles.

Mechanistic Hazard Assessment

To design an effective safety protocol, we must first analyze the structural components of 2-Iodo-6-methoxy-4-(2-nitrovinyl)phenol. This compound presents a "dual-threat" hazard profile due to two distinct functional moieties:

  • The Nitrovinyl Group (Michael Acceptor): Nitrostyrene derivatives are potent electrophiles. The alkene double bond, conjugated with the electron-withdrawing nitro group, acts as a highly reactive Michael acceptor. In a biological context, this moiety aggressively seeks out nucleophiles, specifically the sulfhydryl (-SH) groups of cysteine residues in skin proteins. This irreversible protein alkylation is the root cause of the severe contact dermatitis, sensitization, and lachrymatory (tear-producing) effects associated with these compounds 1[1].

  • The Iodophenol Core: Halogenated phenols require specific handling considerations due to their high lipophilicity 2[2]. The heavy iodine atom increases the molecule's ability to rapidly penetrate dermal barriers, acting as a carrier for the reactive nitrovinyl group into systemic circulation.

ToxicityMechanism cluster_skin Dermal & Cellular Interaction Chem 2-Iodo-6-methoxy-4- (2-nitrovinyl)phenol Lipid Lipophilic Penetration (Iodophenol Core) Chem->Lipid Michael Michael Addition (Nitrovinyl Group) Chem->Michael SysTox Systemic Toxicity (OxPhos Disruption) Lipid->SysTox Proteins Protein Alkylation (Cys/Lys Residues) Michael->Proteins Tox Sensitization & Contact Dermatitis Proteins->Tox

Mechanistic pathway of dermal toxicity for halogenated nitrovinylphenols.

Quantitative Hazard Summary

Based on structural analogs like 4-nitrostyrene and trans-2-hydroxy-beta-nitrostyrene 3[3], we classify the operational risks as follows:

Property / HazardValue / ClassificationMechanistic Implication
GHS Classification Skin Irrit. 2, Eye Irrit. 2, Skin Sens. 1Nitrovinyl group acts as a lachrymator and protein alkylator.
Physical State Solid (Powder/Crystalline)High risk of aerosolization and dust inhalation during weighing.
Solubility Lipophilic (High LogP)Iodophenol moiety facilitates rapid transdermal absorption.
Reactivity Michael AcceptorExothermic polymerization risk if exposed to strong nucleophiles/bases.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for halogenated nitrostyrenes. We require a targeted barrier system that accounts for both the lipophilicity of the phenol and the reactivity of the alkene 4[4].

PPE CategorySpecificationScientific Justification
Hand Protection Double Glove: Nitrile (inner) + Neoprene (outer)Neoprene resists halogenated aromatics; Nitrile provides tactile feedback and a secondary barrier.
Eye Protection Non-vented Chemical Splash GogglesNitrostyrenes are potent lachrymators; non-vented goggles prevent vapor/dust entry into the ocular mucosa.
Body Protection Flame-Resistant (FR) Lab Coat + Tyvek SleevesPrevents dust accumulation on forearms, which is the most common site for accidental contact dermatitis.
Respiratory Class II B2 Fume Hood (Face velocity >100 fpm)Prevents inhalation of aerosolized dust. If weighing outside a hood, a P100/N95 particulate respirator is mandatory.

Operational Workflow & Handling Protocol

To prevent exposure, we utilize a "Closed-System Solubilization" technique. This minimizes the time the chemical spends as an aerosolization-prone powder.

OperationalWorkflow Prep 1. Fume Hood & PPE Setup Weigh 2. Static-Free Weighing Prep->Weigh Transfer 3. Closed-System Transfer Weigh->Transfer React 4. Experimental Execution Transfer->React Decon 5. Bisulfite Decontamination React->Decon

Step-by-step operational workflow for handling reactive nitrostyrene derivatives.

Protocol 1: Static-Free Weighing and Transfer
  • Preparation: Purge the analytical balance area with an anti-static ionizer gun. Nitrostyrene powders carry static charges that cause them to "jump," leading to micro-contamination of the balance enclosure.

  • Tare and Seal: Place a glass reaction vial equipped with a PTFE-lined septum cap on the balance. Tare the vial.

  • Transfer: Using a grounded, anti-static micro-spatula, carefully transfer the solid into the vial.

  • Containment: Seal the vial inside the weighing enclosure. Never transport open containers of this powder across the laboratory.

  • Solubilization: Move the sealed vial to the fume hood. Inject your reaction solvent (e.g., anhydrous DMF, DMSO, or DCM) directly through the PTFE septum via syringe. This dissolves the compound without ever exposing the powder to ambient lab air.

Spill Response & Disposal Plan (Self-Validating System)

If a spill occurs, standard sweeping or wiping will aerosolize the powder and spread the hazard. Instead, we utilize a chemical quenching protocol that actively destroys the molecule's reactive center.

We make this a self-validating system by relying on the chemical's own chromophore. Nitrostyrene derivatives are typically intensely yellow due to their extended π -conjugation. When quenched, the nucleophilic attack breaks the alkene double bond, disrupting the conjugation. The visual bleaching of the yellow color serves as immediate, self-validating proof that the hazardous Michael acceptor has been neutralized.

Protocol 2: Active Bisulfite Quenching
  • Quenching Preparation: Maintain a freshly prepared 5% (w/v) Sodium Bisulfite ( NaHSO3​ ) solution in the lab.

  • Spill Containment: Do not sweep. Gently cover the spilled powder with absorbent lab wipes to prevent aerosolization.

  • Active Deactivation: Saturate the wipes with the sodium bisulfite solution. The bisulfite acts as a strong nucleophile, undergoing a rapid Michael addition with the nitrovinyl group.

  • Validation & Incubation: Observe the color change. Allow 15 minutes for the yellow color to bleach and the quenching reaction to reach completion.

  • Collection: Transfer the neutralized matrix into a designated halogenated organic waste container. Do not mix with strong bases, as unquenched nitrostyrenes can polymerize exothermically.

References

Sources

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